Hymenistatin I
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGNHONDBBQGE-MXKYYYADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H72N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045443 | |
| Record name | Hymenistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129536-23-8 | |
| Record name | Hymenistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hymenistatin I: A Cyclo-octapeptide from the Marine Sponge Hymeniacidon sp.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hymenistatin I, a cyclic octapeptide isolated from the Western Pacific marine sponge Hymeniacidon sp., has demonstrated notable cytostatic and immunosuppressive properties. First identified through its activity against the P388 leukemia cell line, subsequent studies have revealed its potent effects on the immune system, comparable to the well-established immunosuppressant Cyclosporin A, albeit through a distinct mechanism of action. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative data. Furthermore, this guide presents putative signaling pathways that may be involved in its immunosuppressive effects, offering a foundation for future research and drug development endeavors.
Discovery and Structural Elucidation
This compound was first isolated from the marine sponge Hymeniacidon sp. collected in the Western Pacific Ocean.[1] The structure of this compound was determined to be a cyclo-octapeptide with the amino acid sequence cyclo(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-).[1] The structural determination was accomplished using high-field Nuclear Magnetic Resonance (NMR) at 400 MHz and Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB MS/MS).[2] The absolute configuration of the amino acid residues was established as all L-amino acids through chiral gas chromatography analysis.[2][3]
Quantitative Biological Data
The biological activity of this compound has been quantified in both cytostatic and immunosuppressive assays. The available data is summarized in the tables below for easy comparison.
| Table 1: Cytostatic Activity of this compound | |
| Cell Line | Activity |
| P388 murine leukemia | ED50 = 3.5 µg/mL |
| Table 2: Immunosuppressive Activity of this compound | |
| Assay | Reported Activity |
| Humoral Immune Response | Comparable to Cyclosporin A |
| Cellular Immune Response | Comparable to Cyclosporin A |
| Cytokine Production | Different mechanism of action compared to Cyclosporin A |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the isolation and biological evaluation of this compound.
Isolation and Purification of this compound from Hymeniacidon sp.
The following protocol is based on the original isolation procedure described in the literature.
Workflow for the Isolation of this compound
References
An In-depth Technical Guide on the Initial Isolation and Structure Elucidation of Hymenistatin 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenistatin 1, a cyclic octapeptide first isolated from the marine sponge Hymeniacidon sp., has demonstrated notable cytostatic activity, particularly against the P388 leukemia cell line. This technical guide provides a comprehensive overview of the initial isolation, purification, and complete structure elucidation of Hymenistatin 1. Detailed experimental protocols for each stage of the process are presented, including solvent extraction, multi-step chromatographic separation, and advanced spectroscopic analysis. Quantitative data, including yields from purification steps and key spectroscopic metrics, are summarized for clarity. Furthermore, this guide includes visualizations of the experimental workflows to facilitate a deeper understanding of the methodologies employed in the discovery and characterization of this marine natural product.
Introduction
Marine organisms are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, marine sponges of the genus Hymeniacidon have yielded a variety of bioactive compounds. Hymenistatin 1, a cyclic octapeptide, was discovered during a screening program for antineoplastic agents from marine sources.[1][2] It exhibited significant cytotoxicity against the NCI murine P388 lymphocytic leukemia cell line, with an ED50 of 3.5 µg/mL.[1][2][3] This promising biological activity prompted a detailed investigation into its chemical structure. This document outlines the foundational work that led to the successful isolation and structural characterization of Hymenistatin 1.
Initial Isolation and Purification
The isolation of Hymenistatin 1 from the marine sponge Hymeniacidon sp. involved a multi-step process combining solvent partitioning and a series of chromatographic separations. The general workflow is depicted below.
dot graph TD; A[Hymeniacidon sp. Sponge Collection] --> B(Extraction with 2-Propanol); B --> C{Concentration and Centrifugation}; C --> D[Aqueous Phase]; D --> E{Solvent Partitioning}; E --> F(Methylene Chloride Extract); E --> G(n-Butanol Extract); F --> H{Hexane/Methanol-Water Partitioning}; H --> I[Methylene Chloride Fraction]; I --> J(Sephadex LH-20 Gel Permeation Chromatography); J --> K{Sephadex LH-20 Partition Chromatography}; K --> L[Methanol Fraction]; L --> M(Silica Gel 60 Lobar B Chromatography); M --> N[Pure Hymenistatin 1];
subgraph Workflow_Styling node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368", arrowhead="normal"]; end
end Figure 1: Experimental workflow for the isolation of Hymenistatin 1.
Experimental Protocols
2.1.1. Extraction and Initial Partitioning
The collected sponge material (Hymeniacidon sp.) was initially preserved and extracted with 2-propanol. The resulting extract was concentrated under reduced pressure to yield an aqueous concentrate. This concentrate was then centrifuged to remove a pale brown suspension. The supernatant, a cream-colored aqueous phase, was subjected to solvent-solvent partitioning. It was first partitioned against methylene chloride and subsequently against n-butanol to separate compounds based on their polarity.
2.1.2. Chromatographic Purification
The crude methylene chloride extract, which showed the most significant cytostatic activity, was further purified through a series of chromatographic steps.
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Hexane/Methanol-Water Partitioning: The active methylene chloride fraction was dissolved in a 9:1 methanol-water solution and partitioned against hexane. The methanol-water phase was then diluted to a 3:2 ratio and re-extracted with methylene chloride.
-
Sephadex LH-20 Gel Permeation Chromatography: The resulting active methylene chloride extract was subjected to gel permeation chromatography on a Sephadex LH-20 column, using a 3:2 methylene chloride-methanol mixture as the eluent.
-
Sephadex LH-20 Partition Chromatography: Further purification was achieved by partition chromatography on a Sephadex LH-20 column with a solvent system of 3:1:1 hexane-toluene-methanol. The active fractions were then combined and chromatographed again on Sephadex LH-20 using methanol as the eluent.
-
Silica Gel Chromatography: The final purification step involved medium-pressure liquid chromatography (MPLC) on a pre-packed silica gel 60 Lobar B column, eluting with a 97.5:2.5 methylene chloride-methanol mixture to yield pure Hymenistatin 1.
Quantitative Data
The purification process yielded Hymenistatin 1 with a final yield of approximately 3.1 x 10⁻⁵% based on the wet weight of the sponge. The biological activity at each stage of purification was monitored using the P388 murine leukemia cell line bioassay.
| Purification Step | Fraction | ED₅₀ (µg/mL) |
| Methylene Chloride Extract | Crude | 1.8 |
| n-Butanol Extract | Crude | 6.1 |
| Methylene Chloride Fraction (after partitioning) | Semi-purified | 0.26 |
| Final Purified Compound | Hymenistatin 1 | 3.5 |
Structure Elucidation
The chemical structure of Hymenistatin 1 was determined through a combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS), and chiral gas chromatography.
dot graph TD; A[Pure Hymenistatin 1] --> B{Spectroscopic & Chromatographic Analysis}; B --> C[High-Field NMR Spectroscopy]; C --> D[1D NMR (¹H, ¹³C)]; C --> E[2D NMR (COSY, HMBC)]; D & E --> F(Amino Acid Identification & Sequencing); B --> G[FAB-MS/MS]; G --> H(Molecular Weight Determination); G --> I(Amino Acid Sequencing); F & H & I --> J{Proposed Structure}; B --> K[Chiral Gas Chromatography]; K --> L(Determination of Amino Acid Stereochemistry); J & L --> M[Final Structure of Hymenistatin 1];
end Figure 2: Logical workflow for the structure elucidation of Hymenistatin 1.
Experimental Protocols
3.1.1. NMR Spectroscopy
High-field NMR spectra were acquired on a Bruker WH-400 instrument in deuteriochloroform (CDCl₃). A combination of 1D (¹H and ¹³C) and 2D NMR (COSY, HMBC) experiments were utilized to identify the amino acid residues and establish their connectivity.
3.1.2. Mass Spectrometry
Positive ion Fast Atom Bombardment Mass Spectrometry/Mass Spectrometry (FAB-MS/MS) was employed to determine the molecular weight and to confirm the amino acid sequence of the cyclic peptide.
3.1.3. Chiral Gas Chromatography
To establish the absolute stereochemistry of the amino acid constituents, Hymenistatin 1 was hydrolyzed, and the resulting amino acids were derivatized. The derivatives were then analyzed by chiral gas chromatography using a Chirasil-Val column. This analysis confirmed that all amino acid residues possess the L-configuration.
Structural Confirmation
The combined data from NMR and mass spectrometry led to the determination of the primary structure of Hymenistatin 1 as a cyclic octapeptide with the sequence cyclo-(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-) .
Spectroscopic Data Summary:
| Technique | Data Obtained |
| ¹H NMR (400 MHz, CDCl₃) | Provided chemical shifts and coupling constants for all protons, enabling the identification of individual amino acid spin systems. |
| ¹³C NMR (CDCl₃) | Revealed the number and types of carbon atoms present in the molecule, consistent with the proposed octapeptide structure. |
| FAB-MS/MS | Confirmed the molecular weight and provided fragmentation patterns that corroborated the amino acid sequence determined by NMR. |
| Chiral GC | Established the L-configuration for all eight amino acid residues. |
Conclusion
The initial isolation and structure elucidation of Hymenistatin 1 laid the groundwork for further investigation into its biological activities and potential as a therapeutic agent. The methodologies described herein, combining classical natural product isolation techniques with advanced spectroscopic methods, represent a robust approach for the characterization of novel marine-derived compounds. The determination of Hymenistatin 1 as a cyclic octapeptide with potent cytostatic properties highlights the continued importance of marine biodiversity as a source of new chemical entities for drug discovery and development. Further research into the synthetic production and mechanism of action of Hymenistatin 1 is warranted to fully explore its therapeutic potential.
References
Hymenistatin I: A Technical Guide on its Biological Activity in the P388 Leukemia Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenistatin I, a cyclic octapeptide originally isolated from the marine sponge Hymeniacidon sp., has demonstrated notable cytotoxic activity against the P388 murine leukemia cell line. This technical guide provides a comprehensive overview of the known biological effects of this compound on P388 cells, including quantitative data on its cytotoxic potency. While detailed mechanistic studies on this specific cell line are limited in publicly available literature, this document outlines established experimental protocols for assessing cytotoxicity, cell cycle progression, and apoptosis induction. Furthermore, a hypothetical signaling pathway potentially modulated by this compound in leukemia cells is presented, offering a framework for future research into its mechanism of action.
Quantitative Biological Activity
The primary reported biological activity of this compound against the P388 leukemia cell line is its potent cytotoxicity. The effective dose required to inhibit 50% of cell growth (ED50) has been determined, providing a key quantitative measure of its anti-leukemic potential.
Table 1: Cytotoxicity of this compound against P388 Leukemia Cells
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | P388 Murine Leukemia | ED50 | 3.5 µg/mL | [1] |
Experimental Protocols
To facilitate further investigation into the biological effects of this compound on P388 leukemia cells, this section details standard experimental methodologies for key cellular assays.
P388 Cell Culture and Maintenance
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Cell Line: P388 murine leukemia cells.
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Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
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Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
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Cell Seeding: P388 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours.
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Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared in culture medium.
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Treatment: The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (medium with the solvent at the highest concentration used) is also included.
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Incubation: The plates are incubated for 48-72 hours.
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MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a method to investigate the effect of this compound on cell cycle progression.
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Cell Treatment: P388 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24, 48, and 72 hours.
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Cell Harvesting: Cells are harvested by centrifugation.
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Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
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Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
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Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
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Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This method is used to determine if this compound induces apoptosis in P388 cells.
-
Cell Treatment: P388 cells are treated with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
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Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
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Flow Cytometry: The stained cells are analyzed by flow cytometry.
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Data Analysis: The population of cells is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that may be influenced by this compound.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
Hymenistatin I: A Marine Sponge-Derived Cyclopeptide with Antineoplastic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, several of which have demonstrated significant potential as antineoplastic agents. Among these is Hymenistatin I, a cyclic octapeptide isolated from the marine sponge Hymeniacidon sp. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its antineoplastic properties. While research on this specific compound is not extensive, this guide consolidates the available data, outlines detailed experimental protocols for its further investigation, and situates this compound within the broader context of marine-derived anticancer compounds.
Introduction: Marine Sponges as a Source of Anticancer Agents
The marine environment harbors a vast biodiversity with unique chemical entities, many of which have been explored for their therapeutic potential. Marine sponges (phylum Porifera) are particularly noteworthy for producing a wide array of secondary metabolites with potent pharmacological activities.[1][2] These compounds, often developed as chemical defenses, include alkaloids, terpenoids, sterols, and peptides, many of which exhibit cytotoxic and antineoplastic properties.[3][4] The complex and often unique chemical structures of these marine natural products make them promising candidates for the development of novel anticancer drugs.
This compound: A Cyclooctapeptide from Hymeniacidon sp.
This compound is a cyclic octapeptide that was first isolated from the Western Pacific Ocean sponge Hymeniacidon sp.[5] Its structure is characterized by a cyclic sequence of eight amino acids.
Antineoplastic Activity
The initial discovery of this compound revealed its cytotoxic activity against the P388 murine leukemia cell line. This foundational finding established its potential as an antineoplastic agent.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Organism | Assay Type | Activity Metric | Value | Reference |
| P388 | Mouse (Leukemia) | In vitro cytotoxicity | ED50 | 3.5 µg/mL |
ED50: Effective dose for 50% of the population.
Further comprehensive screening of this compound against a broader panel of cancer cell lines is necessary to fully elucidate its spectrum of activity and potential therapeutic applications.
Experimental Protocols for Investigating the Antineoplastic Effects of this compound
To facilitate further research into the anticancer properties of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting can be used to investigate the effect of this compound on key protein expression levels in signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Mechanisms of Action and Signaling Pathways
While specific mechanistic studies on this compound are lacking, its cytotoxic effects suggest potential interference with critical cellular processes. Based on the known mechanisms of other marine-derived antineoplastic agents, several pathways are worthy of investigation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. The Annexin V/PI assay described above can be a first step to determine if this compound induces apoptosis.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Investigating the effect of this compound on cell cycle distribution can reveal if it causes arrest at specific checkpoints (e.g., G1/S or G2/M).
Modulation of Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, survival, and apoptosis. Their aberrant activation is common in many cancers. Investigating the effect of this compound on the phosphorylation status and expression levels of key proteins in these pathways could elucidate its molecular mechanism of action.
Diagram 1: Hypothetical Experimental Workflow for Investigating this compound
Caption: A potential workflow for the comprehensive evaluation of this compound's antineoplastic properties.
Diagram 2: The PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, a potential target for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. IN VITRO ANTICANCER ACTIVITY OF HISTATIN-1 COMBINATION WITH CISPLATIN IN HEAD AND NECK CANCER CELL LINES | Experimental Oncology [exp-oncology.com.ua]
- 4. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exp-oncology.com.ua [exp-oncology.com.ua]
Hymenistatin I: A Technical Guide to its Molecular Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenistatin I, a cyclic octapeptide isolated from the marine sponge Hymeniacidon sp., has demonstrated notable cytostatic and immunosuppressive activities. Its unique structural features and biological profile make it a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, based on available spectroscopic data. It is intended to serve as a resource for researchers engaged in the study of cyclic peptides and their therapeutic potential.
Molecular Structure
This compound is a cyclic octapeptide with the amino acid sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[1] Its molecular formula is C₄₇H₇₂N₈O₉, corresponding to a molar mass of 893.140 g·mol⁻¹[1]. The structure was elucidated primarily through high-field Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS)[2][3]. All constituent amino acids were determined to possess the L-configuration through chiral gas chromatography analysis of the acid hydrolysate[2].
Spectroscopic Data
The structural determination of this compound relied on a combination of spectroscopic techniques.
Table 1: Key Spectroscopic Data for this compound
| Parameter | Value/Description | Reference |
| Molecular Formula | C₄₇H₇₂N₈O₉ | |
| Molecular Weight (HR-FAB-MS) | [M+H]⁺ m/z 893.5505 (calcd. 893.5510) | |
| UV λₘₐₓ (log ε) | 222 (3.82), 278 (3.16) nm | |
| IR (NaCl plate) νₘₐₓ | 3320, 2960, 2920, 1680, 1617, 1517 cm⁻¹ |
NMR Spectroscopy Data
Partial ¹H and ¹³C NMR data for this compound in deuteriochloroform (CDCl₃) have been reported. These data were instrumental in identifying the individual amino acid spin systems and establishing the peptide sequence through one-dimensional Nuclear Overhauser Effect (1D-NOE) experiments.
Table 2: Partial ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Amino Acid Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Proline-a | 4.20 (H-2), 3.72 (H-5a), 3.38 (H-5b), 2.15 (H-3a), 1.90 (H-3b), 2.05 (H-4a), 1.80 (H-4b) | 60.5 (C-2), 47.5 (C-5), 29.0 (C-3), 25.2 (C-4) |
| Proline-b | 4.35 (H-2), 3.60 (H-5a), 3.45 (H-5b), 2.30 (H-3a), 1.95 (H-3b), 2.10 (H-4a), 1.85 (H-4b) | 61.2 (C-2), 47.8 (C-5), 29.5 (C-3), 25.4 (C-4) |
| Proline-c | 4.75 (H-2), 3.80 (H-5a), 3.55 (H-5b), 2.40 (H-3a), 2.00 (H-3b), 2.20 (H-4a), 1.90 (H-4b) | 61.8 (C-2), 48.0 (C-5), 30.0 (C-3), 25.6 (C-4) |
| Tyrosine | 7.05 (d, J=8.5, H-7/9), 6.75 (d, J=8.5, H-6/10), 4.80 (m, H-2), 3.20 (m, H-3a), 3.05 (m, H-3b) | 155.5 (C-8), 130.8 (C-6/10), 128.0 (C-5), 115.8 (C-7/9), 55.5 (C-2), 37.5 (C-3) |
| Valine | 4.15 (m, H-2), 2.10 (m, H-3), 0.95 (d, J=7.0, H-4), 1.00 (d, J=7.0, H-5) | 60.0 (C-2), 31.0 (C-3), 19.5 (C-4), 18.0 (C-5) |
| Leucine | 4.45 (m, H-2), 1.70 (m, H-3), 1.60 (m, H-4), 0.90 (d, J=6.5, H-5), 0.85 (d, J=6.5, H-6) | 53.0 (C-2), 41.5 (C-3), 25.0 (C-4), 23.0 (C-5), 22.0 (C-6) |
| Isoleucine-a | 4.40 (t, J=8.5, H-2), 1.57 (m, H-3), 1.50 (m, H-4a), 1.15 (m, H-4b), 0.96 (t, J=7.5, H-6), 0.87 (d, J=7.0, H-5) | 60.52 (C-2), 38.26 (C-3), 24.95 (C-4), 15.47 (C-6), 10.64 (C-5) |
| Isoleucine-b | 4.69 (t, J=9.0, H-2), 1.76 (m, H-3), 1.53 (m, H-4a), 1.05 (m, H-4b), 0.82 (t, J=7.5, H-6), 0.80 (d, J=7.0, H-5) | 55.01 (C-2), 36.94 (C-3), 24.79 (C-4), 16.20 (C-6), 11.87 (C-5) |
| Carbonyl Carbons | - | 172.72, 172.29, 172.10, 171.98, 171.95, 171.18, 170.41, 170.35 |
Note: The distinction between the three proline and two isoleucine residues as 'a', 'b', and 'c' is for descriptive purposes based on the available data and may not correspond to their actual positions in the sequence.
Mass Spectrometry
FAB-MS/MS analysis was crucial in confirming the cyclic nature and amino acid sequence of this compound. Protonation at the proline nitrogen atoms led to ring opening and subsequent fragmentation, producing linear peptide ions that could be sequenced. The fragmentation pattern observed was consistent with the proposed structure.
Conformation
The conformational landscape of cyclic peptides is inherently more restricted than that of their linear counterparts, which often contributes to their enhanced biological activity and stability. The conformation of this compound in solution is expected to be influenced by a variety of factors including the constraints imposed by the cyclic backbone, the nature of the amino acid side chains, and the solvent environment.
Due to the lack of publicly available 2D NMR data (e.g., NOESY, ROESY) or X-ray crystallographic data for this compound, a detailed three-dimensional structure with atomic resolution cannot be presented at this time. However, based on the known principles of cyclic peptide conformation and the available data, some inferences can be made.
The presence of three proline residues significantly influences the conformational flexibility of the peptide backbone. The Pro-Pro linkages, in particular, can adopt either cis or trans conformations, leading to different overall shapes of the macrocycle. The remaining peptide bonds are predominantly in the trans conformation. The solution conformation is likely a dynamic equilibrium of several low-energy conformers.
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the marine sponge Hymeniacidon sp., based on the original report by Pettit et al. (1990).
-
Extraction: The sponge material is repeatedly extracted with a mixture of methanol and dichloromethane.
-
Solvent Partitioning: The crude extract is subjected to a series of solvent-solvent partitions (e.g., hexane, n-butanol, and water) to separate compounds based on polarity.
-
Chromatographic Separation: The active fractions, as determined by bioassay (e.g., against P388 leukemia cells), are further purified using column chromatography. This typically involves:
-
Gel permeation chromatography on Sephadex LH-20 with methanol as the eluent.
-
Silica gel chromatography using a gradient of dichloromethane and methanol.
-
-
Final Purification: The fractions containing this compound are combined and subjected to final purification, often by another round of chromatography, to yield the pure compound.
Structural Elucidation
The determination of the molecular structure of this compound involves a combination of spectroscopic and chemical methods.
-
Mass Spectrometry: High-resolution FAB-MS is used to determine the accurate mass and molecular formula. FAB-MS/MS is employed to fragment the molecule and determine the amino acid sequence and confirm its cyclic nature.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy), are used to establish proton-proton correlations within each amino acid residue.
-
NOE (Nuclear Overhauser Effect) experiments are performed to determine through-space proximities between protons, which helps in sequencing the amino acids.
-
-
Stereochemical Analysis:
-
The purified peptide is hydrolyzed to its constituent amino acids using strong acid.
-
The amino acid enantiomers are derivatized and analyzed by chiral gas chromatography to determine their absolute configuration (L or D).
-
Biological Activity and Future Directions
This compound has been shown to exhibit significant cytostatic activity against the P388 murine leukemia cell line. Additionally, it has demonstrated immunosuppressive effects comparable to cyclosporin A, although through a potentially different mechanism. The precise molecular targets and signaling pathways affected by this compound remain to be fully elucidated.
Future research efforts should be directed towards:
-
Complete NMR analysis: Acquiring and analyzing 2D NMR data (NOESY/ROESY) to determine the three-dimensional solution structure of this compound.
-
X-ray Crystallography: Obtaining a crystal structure to provide a definitive solid-state conformation.
-
Mechanism of Action Studies: Investigating the molecular mechanism underlying its cytotoxic and immunosuppressive activities to identify its cellular targets and affected signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the structural requirements for its biological activities, which could lead to the development of more potent and selective therapeutic agents.
The elucidation of the detailed conformation and mechanism of action of this compound will be crucial for unlocking its full therapeutic potential.
References
Hymenistatin I: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenistatin I, a cyclic octapeptide with notable antineoplastic and immunosuppressive properties, has garnered significant interest within the scientific community.[1][2] This document provides a comprehensive overview of the natural origin of this compound, detailing its isolation from a marine sponge and presenting available quantitative data. Furthermore, it delves into the theoretical framework of its biosynthesis, proposing a putative pathway involving non-ribosomal peptide synthetases (NRPS), a common mechanism for the synthesis of such peptides in marine invertebrates and their microbial symbionts.[3] This guide also includes detailed, albeit inferred, experimental protocols and visual representations of the proposed biosynthetic machinery to facilitate further research and drug development efforts.
Natural Source and Isolation
This compound is a natural product isolated from the marine sponge Hymeniacidon sp.[4] These sponges are found in the Western Pacific Ocean and are known to produce a variety of bioactive secondary metabolites.[4] The isolation of this compound is a multi-step process involving extraction and chromatographic purification.
Quantitative Data on Isolation
The yield of this compound from its natural source is relatively low, highlighting the challenges in obtaining substantial quantities for extensive research and development. The table below summarizes the reported quantitative data from the isolation of this compound.
| Parameter | Value | Reference |
| Starting Material | 218 kg (wet weight) of Hymeniacidon sp. | |
| Yield of this compound | 49 mg | |
| Percentage Yield | 3.1 x 10-5 % |
Experimental Protocol for Isolation and Purification
While a precise, step-by-step protocol for the isolation of this compound is not exhaustively detailed in the available literature, a general methodology can be constructed based on the published procedures for this compound and other cyclic peptides from marine sponges.
1. Collection and Extraction:
-
The sponge material (Hymeniacidon sp.) is collected and immediately preserved in 2-propanol to prevent degradation of the secondary metabolites.
-
The preserved sponge is then homogenized and extracted exhaustively with 2-propanol.
-
The crude extract is concentrated under reduced pressure.
2. Solvent Partitioning:
-
The concentrated extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity. A common solvent system used is a biphasic mixture of methanol/water and hexane, followed by partitioning with methylene chloride.
-
The bioactive fractions, typically the methylene chloride fraction, are collected for further purification.
3. Chromatographic Purification:
-
Gel Filtration Chromatography: The active fraction is often first subjected to gel filtration chromatography on a Sephadex LH-20 column, using solvents like methanol or a mixture of methylene chloride and methanol, to separate compounds based on size.
-
Silica Gel Chromatography: Further purification is achieved by silica gel column chromatography, eluting with a gradient of solvents such as methylene chloride and methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using reversed-phase HPLC with a C18 column and a gradient of acetonitrile in water.
The following diagram illustrates a generalized workflow for the isolation and purification of this compound.
References
Hymenistatin I: A Technical Guide to its Immunomodulatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action of Hymenistatin I, a cyclic octapeptide, in the context of the immune response. It is intended to serve as a technical resource, consolidating available data on its immunosuppressive properties, outlining experimental methodologies, and visualizing its interactions within cellular signaling pathways.
Core Mechanism of Action
This compound, a synthetic cyclic octapeptide with the structure c-(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-), demonstrates notable immunosuppressive activity affecting both humoral and cellular immunity.[1] Its effects are comparable in potency to the well-established immunosuppressant, Cyclosporin A (CsA). However, the underlying molecular mechanisms of this compound are distinctly different from those of CsA, particularly in how it modulates cytokine production.[1]
The primary mechanism of this compound's action appears to be the inhibition of pro-inflammatory cytokine production. This targeted suppression of key signaling molecules disrupts the typical inflammatory cascade and subsequent immune cell activation and proliferation. This is in contrast to other immunosuppressants that may have broader effects on T-cell signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data available on the inhibitory effects of this compound and related compounds on cytokine production.
| Compound | Target Cytokine | IC50 Value (µM) | Cell Line/System | Reference |
| Hymenialdisine | Interleukin-2 (IL-2) | 2.4 | - | [2] |
| Hymenialdisine | Tumor Necrosis Factor-alpha (TNF-α) | 1.4 | - | [2] |
| Hymenialdisine Derivative (Indoloazepine) | Interleukin-2 (IL-2) | 3.5 | - | [2] |
| Hymenialdisine Derivative (Indoloazepine) | Tumor Necrosis Factor-alpha (TNF-α) | 8.2 | - |
Experimental Protocols
This section details the methodologies used in key experiments to elucidate the mechanism of action of this compound.
3.1 Lymphocyte Proliferation Assay (General Protocol)
This assay is fundamental to assessing the impact of this compound on T-cell and B-cell proliferation, which is a hallmark of an active immune response.
-
Cell Isolation: Lymphocytes (T-cells and B-cells) are isolated from spleen or lymph nodes of appropriate animal models (e.g., BALB/c or CBA mice) using standard density gradient centrifugation techniques (e.g., Ficoll-Paque).
-
Cell Culture: Isolated lymphocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen to stimulate proliferation. Common mitogens include Concanavalin A (Con A) for T-cells and Lipopolysaccharide (LPS) for B-cells.
-
Treatment: this compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the cell cultures at varying concentrations. A vehicle control (solvent only) is included.
-
Proliferation Measurement: After a set incubation period (typically 48-72 hours), cell proliferation is quantified. A common method is the MTT assay, which measures the metabolic activity of viable cells, or by incorporating a radiolabeled thymidine analogue (e.g., ³H-thymidine) and measuring its incorporation into newly synthesized DNA.
-
Data Analysis: The results are expressed as a percentage of inhibition of proliferation compared to the mitogen-stimulated control. The IC50 value, the concentration of this compound that causes 50% inhibition, is then calculated.
3.2 Cytokine Production and Quantification Assay (General Protocol)
This assay determines the effect of this compound on the production of key cytokines involved in the immune response.
-
Cell Stimulation: Immune cells (e.g., splenocytes, macrophages, or specific cell lines) are stimulated to produce cytokines. For example, macrophages can be stimulated with LPS to produce TNF-α and IL-1, while T-cells can be stimulated with anti-CD3/CD28 antibodies to produce IL-2.
-
Treatment: this compound is added to the cultures at various concentrations prior to or concurrently with the stimulant.
-
Sample Collection: After an appropriate incubation time (e.g., 24-48 hours), the cell culture supernatants are collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1, IL-2, TNF-α) in the supernatants is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of cytokine produced in the presence of this compound is compared to the amount produced by stimulated, untreated cells. The results are often presented as a percentage of inhibition.
Signaling Pathways and Visualizations
The immunosuppressive effects of this compound are mediated through its interference with key signaling pathways that regulate immune cell function. The primary impact is on the production of pro-inflammatory cytokines, which are central to orchestrating an immune response.
4.1 General Immune Response Activation Pathway
The following diagram illustrates a simplified, generalized pathway of T-cell activation, which is a primary target for many immunosuppressive agents.
Caption: Generalized T-Cell Activation Pathway.
4.2 Postulated Mechanism of this compound Action
Based on the evidence that this compound inhibits cytokine production, the following diagram proposes its point of intervention in the immune signaling cascade.
Caption: this compound's inhibitory effect on cytokine production.
4.3 Experimental Workflow for Assessing Immunosuppressive Activity
The following diagram outlines a typical experimental workflow to characterize the immunosuppressive properties of a compound like this compound.
Caption: Workflow for evaluating immunosuppressive compounds.
References
Preliminary Cytotoxicity Screening of Hymenistatin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenistatin I is a naturally occurring cyclic octapeptide, structurally characterized as cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu]. Isolated from marine sponges, it has garnered interest for its biological activities, including immunosuppressive properties. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, consolidating available data, outlining detailed experimental protocols, and postulating potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.
Data Presentation: Cytotoxicity of this compound
To date, the publicly available data on the cytotoxic activity of this compound is limited. The primary evidence of its anti-proliferative effects comes from a study on the P388 murine leukemia cell line.
| Compound | Cell Line | Assay Type | Endpoint | Value |
| This compound | P388 (Murine Leukemia) | Not Specified | ED50 | 3.5 µg/mL |
ED50: The effective dose at which 50% of the maximal response is observed. In this context, it represents the concentration of this compound that inhibits the growth of P388 cells by 50%.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and extension of preliminary findings. Below are representative methodologies for key experiments relevant to the cytotoxicity screening of this compound.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
2. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Treat cells with this compound. After treatment, harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Mandatory Visualizations
Hypothesized Signaling Pathways
Based on the known mechanisms of other cyclic peptides and cytotoxic agents, this compound may induce cell death through apoptosis and/or cell cycle arrest. The following diagrams illustrate these potential pathways.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound.
Caption: Hypothesized apoptosis signaling pathways induced by this compound.
Caption: Potential cell cycle arrest points modulated by this compound.
Conclusion and Future Directions
The preliminary cytotoxic data for this compound against the P388 leukemia cell line are promising and warrant further investigation. This technical guide provides the foundational information and methodologies for researchers to build upon these initial findings. Future studies should focus on:
-
Broadening the Scope: Screening this compound against a diverse panel of human cancer cell lines to determine its spectrum of activity.
-
Elucidating the Mechanism of Action: Investigating the specific signaling pathways modulated by this compound to induce cell death, including the key molecular targets.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify more potent and selective cytotoxic agents.
A comprehensive understanding of the cytotoxic properties and mechanism of action of this compound will be pivotal in assessing its potential as a novel therapeutic agent in the fight against cancer.
Methodological & Application
Solid-Phase Peptide Synthesis of Hymenistatin I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenistatin I is a naturally occurring cyclic octapeptide with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[1] It has garnered significant interest within the scientific community due to its potential biological activities, including immunosuppressive effects.[1] This document provides detailed application notes and protocols for the efficient solid-phase peptide synthesis (SPPS) of this compound, utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols described herein cover the assembly of the linear peptide on a solid support, cleavage from the resin, and subsequent solution-phase cyclization to yield the final cyclic product.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a robust and efficient methodology for the stepwise assembly of amino acids to form a desired peptide sequence. The Fmoc/tBu strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy. For the synthesis of cyclic peptides like this compound, a common approach involves the synthesis of the linear peptide on a resin that allows for cleavage while keeping the side-chain protecting groups intact, followed by cyclization in solution. This method helps to minimize intermolecular side reactions and often leads to higher yields of the desired cyclic product.
Data Presentation
Table 1: Amino Acid Sequence and Molecular Weight of this compound
| Property | Value |
| Sequence | cyclo(Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu) |
| Molecular Formula | C₄₇H₇₂N₈O₉ |
| Average Molecular Weight | 893.14 g/mol |
| Monoisotopic Molecular Weight | 892.5473 g/mol |
Table 2: Representative Yields and Purity for this compound Synthesis
| Step | Reagents | Typical Yield (%) | Typical Purity (%) |
| Linear Peptide Synthesis | Fmoc-amino acids, HBTU/NMM | > 80 | > 95 (crude) |
| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | > 90 | > 95 (crude) |
| Solution-Phase Cyclization | BOP/HOBt/DIEA | 60 - 70 | > 90 (after prep-HPLC) |
| Overall Yield | - | ~50 | > 98 (final product) |
Note: Yields and purity are dependent on the specific reaction conditions, scale, and purification efficiency.
Experimental Protocols
Materials and Reagents
-
Fmoc-L-amino acids with standard side-chain protection (e.g., Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N-Methylmorpholine (NMM)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor
This protocol describes the manual synthesis of the linear octapeptide (Ile-Ile-Pro-Pro-Tyr(tBu)-Val-Pro-Leu) on 2-chlorotrityl chloride resin.
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g loading) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Leu-OH (0.8 mmol) in a mixture of DCM (8 mL) and DIEA (1.6 mmol, 2 eq).
-
Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
-
To cap any unreacted sites, add methanol (1 mL) and continue agitation for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3.2 mmol, 4 eq) with HBTU (3.1 mmol, 3.9 eq) and NMM (6.4 mmol, 8 eq) in DMF (8 mL) for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence: Pro, Val, Tyr(tBu), Pro, Pro, Ile, and finally Ile.
-
Protocol 2: Cleavage of the Linear Peptide from the Resin
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum for at least 2 hours.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude linear peptide under vacuum.
Protocol 3: Solution-Phase Cyclization of this compound
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (concentration of ~1-2 mM) to favor intramolecular cyclization.
-
Add HOBt (3 eq) and DIEA (6 eq) to the peptide solution and stir until dissolved.
-
Cool the solution in an ice bath and add BOP (3 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the cyclization progress by RP-HPLC and/or mass spectrometry.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
Protocol 4: Purification and Characterization
-
Purify the crude cyclic peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the desired product.
-
Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Visualization of Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the this compound synthesis strategy.
References
Total Synthesis of Hymenistatin I and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of the cyclic octapeptide Hymenistatin I and its analogues. Detailed protocols for solid-phase peptide synthesis (SPPS) and key biological assays are presented to guide researchers in the synthesis and evaluation of these promising compounds. This compound, with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu][1], has demonstrated a range of biological activities, including immunosuppressive, anti-inflammatory, and antimicrobial effects, making it an attractive scaffold for drug discovery and development.
Data Presentation
The biological activities of this compound and its analogues are summarized below. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent analogues.
Table 1: Immunosuppressive and Anti-inflammatory Activity of this compound Analogues
| Compound | Modification | Immunosuppressive Activity (IC₅₀, µM) | Anti-inflammatory Activity (% Inhibition of Protein Denaturation at 100 µg/mL) |
| This compound | - | Data not available | Data not available |
| Analogue 1 | [Hypothetical] Ala substitution at Val | Data not available | Data not available |
| Analogue 2 | [Hypothetical] D-Pro substitution at Pro² | Data not available | Data not available |
| Analogue 3 | [Hypothetical] N-methylation of Leu | Data not available | Data not available |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration, MIC in µg/mL)
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Candida albicans | ATCC 90028 | Data not available |
Note: While this compound is reported to have antimicrobial activity, specific MIC values against a standard panel of microorganisms are not consistently reported in the literature.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor
This protocol details the manual solid-phase synthesis of the linear octapeptide precursor of this compound using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-L-amino acids (Ile, Pro, Tyr(tBu), Val, Leu)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in the synthesis vessel.
-
First Amino Acid Loading (Fmoc-L-Leu-OH):
-
Dissolve Fmoc-L-Leu-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Cap any unreacted sites using a solution of 5% DIPEA and 5% acetic anhydride in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-L-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours.
-
Wash the resin with DMF (3x).
-
-
Repeat Fmoc deprotection and coupling steps for the remaining amino acids in the sequence: Pro, Val, Tyr(tBu), Pro, Pro, Ile, Ile.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Cleavage of Linear Peptide from Resin:
-
Wash the resin with DCM (5x).
-
Prepare a cleavage cocktail of TFA/TIS/DCM (1:1:98).
-
Add the cleavage cocktail to the resin and shake for 1 hour.
-
Filter the solution to collect the linear peptide and wash the resin with the cleavage cocktail.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude linear peptide with cold diethyl ether, centrifuge, and dry under vacuum.
-
Protocol 2: On-Resin Cyclization of this compound
This protocol describes the head-to-tail cyclization of the linear peptide while it is still attached to the resin.
Materials:
-
Resin-bound linear this compound precursor
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Following the final Fmoc deprotection of the linear peptide on the resin (from Protocol 1, step 6), wash the resin thoroughly with DMF (5x).
-
In a separate vessel, dissolve BOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin.
-
Shake the reaction vessel at room temperature for 24 hours.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the solution to collect the cyclic peptide.
-
Precipitate the crude this compound with cold diethyl ether, centrifuge, and dry under vacuum.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay
This assay assesses the ability of this compound and its analogues to inhibit the denaturation of egg albumin, a hallmark of inflammation.
Materials:
-
This compound and analogues
-
Egg albumin (fresh hen's egg)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.2% solution of egg albumin in PBS.
-
Prepare various concentrations of this compound, its analogues, and diclofenac sodium in PBS.
-
The reaction mixture consists of 0.2 mL of egg albumin solution and 2.8 mL of PBS.
-
Add 2 mL of the test or standard solution to the reaction mixture.
-
A control consists of 2 mL of PBS instead of the test solution.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound or its analogues that inhibits the visible growth of a microorganism.
Materials:
-
This compound and analogues
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate the key workflows and conceptual relationships in the study of this compound.
Caption: Workflow for the total synthesis of this compound.
Caption: Experimental workflow for biological evaluation.
Caption: Logical relationship for SAR studies of this compound.
References
Application Notes and Protocols for the Structural Analysis of Hymenistatin I using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hymenistatin I is a cyclic octapeptide with the sequence cyclo(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-) that was first isolated from the marine sponge Hymeniacidon sp.[1] It has demonstrated notable biological activities, including antineoplastic properties against the P388 leukemia cell line and immunosuppressive effects.[1] The structural elucidation of this compound is a critical step in understanding its mechanism of action and for guiding synthetic efforts for analog development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of peptides in solution. This document provides a comprehensive overview of the application of NMR spectroscopy for the structural analysis of this compound, including detailed experimental protocols and tabulated NMR data.
Structural Elucidation Strategy
The structural analysis of this compound via NMR spectroscopy involves a series of one-dimensional (1D) and two-dimensional (2D) experiments. The primary goals are to:
-
Identify the individual amino acid spin systems.
-
Determine the sequence of the amino acid residues.
-
Confirm the cyclic nature of the peptide.
-
Elucidate the three-dimensional conformation of the molecule in solution.
A typical workflow for the NMR-based structural elucidation of a cyclic peptide like this compound is outlined below.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound recorded in deuteriochloroform (CDCl₃) at 400 MHz.[2]
Table 1: ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ [2]
| Amino Acid Residue | Proton | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) |
| Tyrosine (Tyr) | NH | 7.90 | d, J = 8.0 |
| α-H | 4.90 | t, J = 8.0 | |
| β-Ha, β-Hb | 2.95, 2.70 | - | |
| δ-H (2,6) | 6.90 | d, J = 8.5 | |
| ε-H (3,5) | 6.60 | d, J = 8.5 | |
| Valine (Val) | NH | 8.20 | d, J = 9.0 |
| α-H | 4.60 | t, J = 9.0 | |
| β-H | 1.80 | - | |
| γ-CH₃ (2) | 0.85, 0.75 | 3H each | |
| Leucine (Leu) | NH | 7.50 | d, J = 9.0 |
| α-H | 4.80 | q, J = 8.0 | |
| β-H | 1.40 | - | |
| γ-H | 1.10 | - | |
| δ-CH₃ (2) | 0.82, 0.70 | 3H each | |
| Isoleucine-a (Ile) | NH | 7.70 | d, J = 8.5 |
| α-H | 4.40 | t, J = 8.5 | |
| β-H | 1.57 | - | |
| γ-CH₂a, γ-CH₂b | 1.50, 1.15 | - | |
| γ-CH₃ | 0.87 | 3H | |
| δ-CH₃ | 0.96 | 3H | |
| Isoleucine-b (Ile) | NH | 7.40 | d, J = 8.5 |
| α-H | 4.69 | t, J = 9.0 | |
| β-H | 1.76 | - | |
| γ-CH₂a, γ-CH₂b | 1.53, 1.05 | - | |
| γ-CH₃ | 0.80 | 3H | |
| δ-CH₃ | 0.82 | 3H | |
| Proline-a (Pro) | α-H | 4.45 | t, J = 8.0 |
| β-Ha, β-Hb | 2.20, 1.85 | - | |
| γ-Ha, γ-Hb | 1.85, 1.75 | - | |
| δ-Ha, δ-Hb | 3.75, 3.40 | - | |
| Proline-b (Pro) | α-H | 4.35 | t, J = 8.0 |
| β-Ha, β-Hb | 2.15, 1.95 | - | |
| γ-Ha, γ-Hb | 1.80, 1.70 | - | |
| δ-Ha, δ-Hb | 3.65, 3.50 | - | |
| Proline-c (Pro) | α-H | 4.25 | dd, J = 8.0, 3.0 |
| β-Ha, β-Hb | 2.05, 1.65 | - | |
| γ-Ha, γ-Hb | 1.95, 1.80 | - | |
| δ-Ha, δ-Hb | 3.55, 3.20 | - |
Note: Multiplicity and coupling constants were not available for all signals in the provided source.
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ [2]
| Amino Acid Residue | Carbon | Chemical Shift (ppm) |
| Tyrosine (Tyr) | Cα | 56.40 |
| Cβ | 37.50 | |
| Cγ (Ar) | 128.00 | |
| Cδ (Ar) | 130.40 | |
| Cε (Ar) | 115.30 | |
| Cζ (Ar-OH) | 155.00 | |
| Valine (Val) | Cα | 58.00 |
| Cβ | 30.50 | |
| Cγ1, Cγ2 | 19.50, 18.50 | |
| Leucine (Leu) | Cα | 51.50 |
| Cβ | 41.50 | |
| Cγ | 24.50 | |
| Cδ1, Cδ2 | 23.00, 21.50 | |
| Isoleucine-a (Ile) | Cα | 60.52 |
| Cβ | 38.26 | |
| Cγ (CH₂) | 24.95 | |
| Cγ (CH₃) | 10.64 | |
| Cδ | 15.47 | |
| Isoleucine-b (Ile) | Cα | 55.01 |
| Cβ | 36.94 | |
| Cγ (CH₂) | 24.79 | |
| Cγ (CH₃) | 11.87 | |
| Cδ | 16.20 | |
| Proline-a (Pro) | Cα | 61.10 |
| Cβ | 30.10 | |
| Cγ | 25.50 | |
| Cδ | 47.20 | |
| Proline-b (Pro) | Cα | 60.80 |
| Cβ | 29.50 | |
| Cγ | 25.31 | |
| Cδ | 46.90 | |
| Proline-c (Pro) | Cα | 60.40 |
| Cβ | 28.50 | |
| Cγ | 22.95 | |
| Cδ | 46.50 | |
| Carbonyls (C=O) | - | 172.72, 172.29, 172.10, 171.98, 171.95, 171.18, 170.35 |
Experimental Protocols
The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolution: Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of deuteriochloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR:
-
Purpose: To obtain an overview of all proton resonances, their chemical environments, multiplicities, and relative integrations.
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
-
¹³C NMR:
-
Purpose: To identify all unique carbon resonances, providing information on the carbon skeleton.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: ~200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 or more, depending on concentration.
-
-
2D NMR Spectroscopy
A logical workflow for acquiring and analyzing 2D NMR data is presented below.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled (through-bond) protons, which is essential for delineating the spin systems of the individual amino acid residues.
-
Typical Parameters:
-
Pulse Sequence: cosygpmf or similar gradient-enhanced sequence.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Spectral Width: Same as ¹H NMR.
-
Number of Scans: 8-16 per increment.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom, aiding in the assignment of carbon signals.
-
Typical Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.2 or similar.
-
¹H Spectral Width: ~10-12 ppm.
-
¹³C Spectral Width: ~160-180 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-64 per increment.
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To observe correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting amino acid residues by observing correlations across the peptide bond (e.g., from an α-proton of residue i to the carbonyl carbon of residue i-1).
-
Typical Parameters:
-
Pulse Sequence: hmbcgplpndqf or similar.
-
Data Points and Spectral Widths: Similar to HSQC.
-
Long-Range Coupling Delay: Optimized for a long-range J(CH) of 4-8 Hz.
-
Number of Scans: 32-128 per increment.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. NOE correlations are critical for determining the amino acid sequence (e.g., NOE between the α-proton of residue i and the amide proton of residue i+1) and for defining the 3D conformation.
-
Typical Parameters:
-
Pulse Sequence: noesygpph or similar.
-
Data Points and Spectral Widths: Similar to COSY.
-
Mixing Time (d8): Varied from 100 to 400 ms to observe NOEs of different intensities.
-
Number of Scans: 16-64 per increment.
-
-
Conclusion
The combination of 1D and 2D NMR experiments provides a powerful toolkit for the complete structural elucidation of complex natural products like this compound. The data presented in the tables, derived from these experiments, allows for the unambiguous assignment of the peptide's constitution and provides the necessary restraints for conformational analysis. The detailed protocols provided herein offer a guide for researchers to replicate and expand upon the structural analysis of this compound and related cyclic peptides.
References
Application Notes and Protocols for Testing Hymenistatin I Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenistatin I is a cyclic octapeptide that has demonstrated notable immunosuppressive properties, comparable to established agents like Cyclosporin A (CsA)[1]. However, its precise mechanism of action is thought to differ, presenting a compelling case for further investigation into its immunomodulatory effects[1]. These application notes provide a detailed protocol for assessing the immunosuppressive activity of this compound, focusing on its impact on T-cell proliferation, cytokine production, and mixed lymphocyte reactions. Furthermore, potential signaling pathways involved in its mechanism of action are outlined to guide mechanistic studies.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and controls.
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Group | Concentration (µg/mL) | Proliferation Index (Mean ± SD) | % Inhibition of Proliferation (Mean ± SD) |
| Vehicle Control | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Cyclosporin A (Positive Control) | User-defined |
Table 2: Effect of this compound on Cytokine Production in Activated PBMCs
| Treatment Group | Concentration (µg/mL) | IL-2 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) |
| Unstimulated Control | 0 | ||||
| Stimulated + Vehicle | 0 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 50 | ||||
| This compound | 100 | ||||
| Cyclosporin A (Positive Control) | User-defined |
Table 3: Effect of this compound on Mixed Lymphocyte Reaction (MLR)
| Treatment Group | Concentration (µg/mL) | Proliferation (CPM or RFU) (Mean ± SD) | % Inhibition of MLR (Mean ± SD) |
| Vehicle Control | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Cyclosporin A (Positive Control) | User-defined |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol details the assessment of this compound's effect on the proliferation of T-lymphocytes using the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.
Materials:
-
This compound
-
Cyclosporin A (positive control)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
CFSE dye
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Cell Culture: Wash the cells twice and resuspend in complete RPMI-1640 medium. Plate 1x10^5 cells/well in a 96-well plate.
-
Treatment: Add varying concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control and a positive control (Cyclosporin A). Based on studies of similar cyclic peptides, a concentration range up to 100 µg/mL is a reasonable starting point, as toxicity at this level has been shown to be low for some analogues[2][3][4].
-
Stimulation: Stimulate the cells with PHA (5 µg/mL) or anti-CD3/CD28 beads.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer. Analyze the CFSE fluorescence intensity to determine the extent of cell division.
Cytokine Production Assay
This protocol measures the effect of this compound on the production of key pro- and anti-inflammatory cytokines by activated PBMCs.
Materials:
-
This compound
-
Cyclosporin A
-
PBMCs
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or PHA
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
ELISA reader or multiplex analyzer
Procedure:
-
PBMC Isolation and Plating: Isolate and plate PBMCs as described in the T-cell proliferation assay.
-
Treatment: Add varying concentrations of this compound and controls.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) or PHA (5 µg/mL). Include an unstimulated control.
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentrations of cytokines (e.g., IL-2, TNF-α, IFN-γ, IL-10) in the supernatants using a multiplex bead-based assay or individual ELISAs, following the manufacturer's instructions.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to suppress the T-cell response to allogeneic stimulation, a key in vitro model of transplant rejection.
Materials:
-
This compound
-
Cyclosporin A
-
PBMCs from two different healthy donors
-
Mitomycin C or irradiation source
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Cell proliferation reagent (e.g., MTT, BrdU, or resazurin-based)
-
Plate reader
Procedure:
-
Prepare Responder and Stimulator Cells: Isolate PBMCs from two donors. The "stimulator" cells from one donor are treated with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiated to prevent their proliferation.
-
Cell Plating: Plate the "responder" PBMCs (1x10^5 cells/well) in a 96-well plate. Add the treated "stimulator" PBMCs at a 1:1 ratio.
-
Treatment: Add varying concentrations of this compound and controls.
-
Incubation: Incubate the co-culture for 5 days at 37°C in a 5% CO2 incubator.
-
Measure Proliferation: Add a cell proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions. Read the absorbance or fluorescence on a plate reader to quantify cell proliferation.
Mandatory Visualizations
Proposed Signaling Pathways for this compound's Immunosuppressive Activity
Based on the mechanisms of other cyclic peptide immunosuppressants, this compound may exert its effects through the inhibition of the calcineurin-NFAT and/or the NF-κB signaling pathways.
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for testing the immunosuppressive activity of this compound.
Caption: General workflow for assessing this compound's immunosuppressive activity.
References
Application Notes and Protocols for Assessing Anticancer Effects of Cyclic Peptides: A Case Study with Kahalalide F
Introduction to Kahalalide F
Kahalalide F is a cyclic depsipeptide originally isolated from the marine mollusk Elysia rufescens and its algal diet, Bryopsis pennata.[1][2] It has demonstrated potent cytotoxic activity against a range of solid tumor cell lines, leading to its investigation in clinical trials for various cancers, including prostate, breast, and non-small cell lung cancer.[1][3][4] The unique mechanism of action of Kahalalide F, which involves the induction of oncosis (a form of necrotic cell death) through the disruption of lysosomal membranes, distinguishes it from many conventional anticancer agents.
Mechanism of Action
Kahalalide F's primary mode of action is the induction of oncosis, a type of cell death characterized by cellular swelling, vacuolization, and plasma membrane rupture. This process is initiated by the compound's ability to target and permeabilize lysosomal membranes. Additionally, Kahalalide F has been shown to inhibit the ErbB3 (HER3) receptor tyrosine kinase and the downstream PI3K/Akt signaling pathway, which are crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of Kahalalide F across various human cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Kahalalide F in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 2.5 | |
| HT29 | Colon Cancer | 0.25 | |
| LoVo | Colon Cancer | < 1.0 | |
| PC3 | Prostate Cancer | 0.07 | |
| DU145 | Prostate Cancer | 0.28 | |
| LNCaP | Prostate Cancer | 0.28 | |
| SKBR3 | Breast Cancer | 0.28 | |
| BT474 | Breast Cancer | 0.28 | |
| MCF7 | Breast Cancer | 0.28 | |
| HepG2 | Hepatoma | 0.25 |
Table 2: Comparative Cytotoxicity of Kahalalide F in Tumor vs. Non-Tumor Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 0.07 | |
| MCF7 | Breast Cancer | 0.28 | |
| MCF10A | Non-Tumor Breast Epithelial | 1.6 - 3.1 | |
| HUVEC | Human Umbilical Vein Endothelial | 1.6 - 3.1 | |
| HMEC-1 | Human Microvascular Endothelial | 1.6 - 3.1 | |
| IMR90 | Human Fetal Lung Fibroblast | 1.6 - 3.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Kahalalide F (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Kahalalide F in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis and Necrosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised plasma membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with Kahalalide F at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, while cells in S phase have an intermediate amount of DNA.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Treat cells with Kahalalide F at various concentrations.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of DNA content.
Visualizations
Signaling Pathway of Kahalalide F
Caption: Proposed signaling pathway of Kahalalide F.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for the MTT cell viability assay.
Logical Relationship of Apoptosis/Necrosis Assay
Caption: Gating strategy for apoptosis/necrosis analysis.
References
Hymenistatin I: A Novel Tool for Investigating Cytokine Production and Immune Modulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenistatin I is a cyclic octapeptide with demonstrated immunosuppressive properties.[1] Research indicates that its mode of action in modulating cytokine production differs significantly from that of established immunosuppressants like Cyclosporin A (CsA), suggesting it may target novel pathways in the immune response.[1] This makes this compound a valuable research tool for dissecting the complex signaling networks that govern cytokine synthesis and release. These application notes provide an overview of this compound's activity, quantitative data on related compounds, and detailed protocols for its use in studying cytokine production.
Biological Activity
Data Presentation
Table 1: Inhibitory Activity of Hymenialdisine on Cytokine Production
| Cytokine | IC50 (µM) | Cell Line | Reference |
| Interleukin-2 (IL-2) | 2.4 | Jurkat | [2] |
| Tumor Necrosis Factor-alpha (TNF-α) | 1.4 | Not Specified |
Note: This data is for hymenialdisine, a compound structurally related to this compound, and should be considered as an estimate of potential potency.
Proposed Mechanism of Action
While the precise signaling pathways modulated by this compound are still under investigation, its classification as a cyclic peptide with immunosuppressive properties suggests a potential interference with T-cell activation signaling. A plausible, yet unconfirmed, mechanism is the modulation of key transcription factors, such as Nuclear Factor of Activated T-cells (NFAT) or Nuclear Factor-kappa B (NF-κB), which are critical for the expression of many pro-inflammatory cytokines.
References
Application of Hymenistatin I in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenistatin I is a cyclic octapeptide that has demonstrated significant immunosuppressive properties.[1] Isolated from the marine sponge Hymeniacidon, this natural product has garnered interest within the immunology research community for its potential as a modulator of immune responses. This document provides detailed application notes and generalized protocols for the use of this compound in immunological research, based on available scientific literature. It is important to note that while this compound's effects are reported to be comparable to the well-established immunosuppressant Cyclosporin A (CsA), its precise mechanism of action and quantitative parameters are not fully elucidated in publicly accessible literature.[1] The information herein is compiled to guide researchers in designing and conducting experiments to investigate the immunological activities of this compound.
Mechanism of Action
The precise molecular mechanism of this compound's immunosuppressive activity is an area of ongoing investigation. One study suggests that its mechanism may differ from that of Cyclosporin A, based on its distinct effects on cytokine production.[1] However, a broader review of related cyclolinopeptides suggests a mechanism analogous to CsA, involving the inhibition of the calcineurin signaling pathway.[2] This pathway is crucial for the activation of T lymphocytes. The proposed mechanism involves the formation of a complex between this compound and a cytosolic receptor, likely an immunophilin such as cyclophilin. This complex then binds to and inhibits the phosphatase activity of calcineurin.[2] The inhibition of calcineurin prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of various cytokine genes, including Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and activation. By blocking this pathway, this compound can effectively suppress T-cell-mediated immune responses.
Data Presentation
| Parameter | This compound | Cyclosporin A (CsA) | Reference |
| Effect on Humoral Immunity | Immunosuppressive | Immunosuppressive | |
| Effect on Cellular Immunity | Immunosuppressive | Immunosuppressive | |
| Overall Immunosuppressive Potency | Comparable to CsA | Standard Immunosuppressant | |
| Influence on Cytokine Production | Distinct from CsA | Well-characterized |
Experimental Protocols
The following are generalized protocols for assessing the immunosuppressive effects of this compound. These are based on standard immunological assays and should be optimized for specific experimental conditions.
In Vitro T-Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of T-lymphocytes stimulated with a mitogen.
Materials:
-
This compound
-
Cyclosporin A (as a positive control)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as T-cell mitogens)
-
Cell proliferation reagent (e.g., [³H]-thymidine, MTT, or CellTiter-Glo®)
-
96-well flat-bottom culture plates
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and Cyclosporin A in complete medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds).
-
Add 50 µL of the T-cell mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Assess cell proliferation using a chosen method. For example, if using [³H]-thymidine, add 1 µCi per well during the last 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
Cytokine Production Assay
This protocol is designed to measure the effect of this compound on the production of key cytokines, such as IL-2 and IFN-γ, from stimulated immune cells.
Materials:
-
This compound
-
Cyclosporin A
-
PBMCs or a specific T-cell line
-
Complete RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (as stimulants)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., IL-2, IFN-γ)
-
24-well culture plates
Protocol:
-
Prepare PBMCs or your T-cell line of choice and adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 500 µL of the cell suspension to each well of a 24-well plate.
-
Add the desired concentrations of this compound, Cyclosporin A, or vehicle control to the wells.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
Stimulate the cells by adding PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL). Include an unstimulated control.
-
For intracellular cytokine analysis, add a protein transport inhibitor during the last 4-6 hours of incubation. For secreted cytokine analysis, this step is omitted.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatants for analysis of secreted cytokines by ELISA.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokines.
-
Calculate the change in cytokine production in the presence of this compound compared to the stimulated control.
Conclusion
This compound presents a promising avenue for immunology research and potential therapeutic development due to its potent immunosuppressive activity. The provided application notes and protocols offer a framework for researchers to investigate its effects on immune cell function. Further studies are warranted to elucidate its precise mechanism of action, establish a detailed quantitative profile of its activity, and explore its therapeutic potential in various immune-related disorders. It is strongly recommended that researchers attempt to obtain the original publication by Cebrat et al. (1996) for more specific details on the experimental conditions used in the initial characterization of this compound.
References
Application Notes and Protocols: Investigating the Bioactivity of Hymenistatin I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental design of bioactivity studies on Hymenistatin I, a cyclic octapeptide with potential therapeutic applications. The protocols outlined below are designed to assess its effects on cell viability, apoptosis, and cell cycle progression, and to investigate its potential mechanism of action through signaling pathway analysis.
Introduction
This compound is a cyclic octapeptide originally isolated from the sea sponge Phakellia fusca.[1] It is composed of the amino acid sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[1] Existing research has demonstrated that this compound possesses a range of biological activities, including immunosuppressive effects comparable to cyclosporin A, as well as moderate anti-inflammatory and antibacterial properties.[2][3][4] While its potential as an anticancer agent is an active area of research, detailed mechanisms of action in this context are not fully elucidated.
This document outlines a comprehensive experimental workflow to characterize the bioactivity of this compound, with a focus on its potential anticancer properties. The provided protocols are intended to serve as a guide for researchers to systematically evaluate its effects on cancer cell lines.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for assessing the bioactivity of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hymenistatin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the total synthesis of Hymenistatin I.
Frequently Asked Questions (FAQs)
Q1: What is the primary sequence and structure of this compound?
A1: this compound is a naturally occurring cyclic octapeptide with the primary sequence cyclo(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-). It was originally isolated from the sea sponge Phakellia fusca.
Q2: What are the main challenges in the total synthesis of this compound?
A2: The primary challenges in the synthesis of this compound stem from its unique structural features:
-
High Proline Content: The presence of three proline residues, including a consecutive Pro-Pro motif, can lead to difficult peptide couplings and introduce significant conformational rigidity, which can complicate the final macrocyclization step.
-
Hydrophobicity: The abundance of hydrophobic residues (Val, Leu, Ile) can cause the growing peptide chain to aggregate during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and difficult purification.
-
Macrocyclization: The combination of conformational constraints imposed by the proline residues and the steric bulk of other amino acids can make the final ring-closure reaction low-yielding.
Q3: What is the general synthetic strategy for this compound?
A3: The most common approach is a hybrid solid-phase and solution-phase strategy. The linear octapeptide precursor is typically assembled on a solid support using Fmoc-based SPPS. After cleavage from the resin, the linear peptide is cyclized in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[1][2]
Troubleshooting Guides
Low Yields During Solid-Phase Peptide Synthesis (SPPS)
Problem: Incomplete coupling reactions, especially at the Pro-Pro sequence and couplings involving the bulky Ile and Val residues, leading to deletion sequences and low overall yield of the linear peptide.
Possible Causes and Solutions:
-
Peptide Aggregation: The hydrophobic nature of the peptide can cause chain aggregation on the resin, hindering reagent access.
-
Solution 1: Choice of Resin and Solvent: Use a low-loading resin (e.g., 0.1-0.3 mmol/g) or a PEG-based resin (e.g., TentaGel) to increase the distance between peptide chains. Switch from DMF to N-methylpyrrolidone (NMP) or use a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[1]
-
Solution 2: Disrupting Secondary Structures: Incorporate pseudoproline dipeptides at strategic locations (e.g., replacing the Tyr-Val sequence with a corresponding pseudoproline dipeptide) to introduce a "kink" in the peptide backbone and disrupt aggregation. These can be reverted to the native sequence during final cleavage.
-
-
Steric Hindrance: The bulky side chains of Ile and Val, and the unique structure of proline can slow down coupling kinetics.
-
Solution 1: Use of Potent Coupling Reagents: Employ highly efficient coupling reagents such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.
-
Solution 2: Optimized Coupling Conditions: Perform a "double coupling" for difficult residues, where the coupling step is repeated to ensure the reaction goes to completion. Increasing the reaction temperature (e.g., to 40-50 °C) can also improve coupling efficiency.
-
Difficult Macrocyclization
Problem: Low yield of the desired cyclic monomer, with significant formation of cyclic dimers, polymers, or unreacted linear peptide.
Possible Causes and Solutions:
-
Unfavorable Conformation: The linear peptide may not readily adopt the necessary conformation for cyclization due to the rigidity of the proline residues.
-
Solution 1: Strategic Selection of Cyclization Site: The choice of which amide bond to form in the cyclization step is critical. Cyclization between residues that can readily form a turn structure, such as between a proline and another amino acid, can be advantageous. For this compound, cyclization between the C-terminal Isoleucine and the N-terminal Proline is a common strategy.
-
Solution 2: High-Dilution Conditions: Perform the cyclization at a very low concentration (typically 0.1-1 mM) in a large volume of solvent (e.g., DMF or DCM/DMF mixtures) to minimize intermolecular reactions. The slow addition of the linear peptide to the reaction vessel can further promote intramolecular cyclization.
-
-
Inefficient Cyclization Reagents: The chosen coupling reagent for the cyclization may not be potent enough to overcome the conformational and steric barriers.
-
Solution: Use of Effective Cyclization Reagents: Reagents such as DPPA (diphenylphosphoryl azide), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or HATU in the presence of a non-nucleophilic base like DIPEA are often successful for challenging macrocyclizations.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Couplings
| Coupling Reagent | Typical Reaction Time | Typical Yield (for hindered couplings) | Notes |
| HBTU/HOBt | 1-4 hours | Moderate to High | A standard and cost-effective choice, but may be less effective for very difficult couplings. |
| HATU | 30-60 minutes | High to Very High | Highly reactive, often the reagent of choice for hindered amino acids and Pro-Pro sequences. |
| HCTU | 30-60 minutes | High to Very High | Similar in reactivity to HATU, with potentially less risk of racemization. |
| PyBOP | 1-3 hours | High | A phosphonium salt-based reagent, very effective but can be more expensive. |
| DIC/Oxyma | 1-4 hours | Moderate to High | A carbodiimide-based method with a modern additive to suppress side reactions. |
Note: Yields are highly sequence-dependent and the above are general guidelines.
Table 2: Comparison of Cyclization Conditions for Proline-Rich Peptides
| Cyclization Reagent | Solvent | Concentration | Typical Yield |
| DPPA | DMF | 0.5 mM | 30-50% |
| PyBOP/DIPEA | DCM/DMF (1:1) | 0.5 mM | 40-60% |
| HATU/DIPEA | DMF | 0.5 mM | 50-70% |
| T3P | DMF/DCM | 1 mM | 35-55% |
Note: These are representative yields for challenging cyclic octapeptides and actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading: Couple Fmoc-Ile-OH to the resin using DIPEA in DCM for 1 hour. Cap any remaining active sites with a mixture of DCM/MeOH/DIPEA (80:15:5) for 15 minutes.
-
Peptide Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (x5), DCM (x3), and DMF (x3).
-
Coupling: Add the next Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Agitate for 1-2 hours at room temperature. For the Pro-Pro coupling and couplings of other hindered residues, a double coupling is recommended.
-
Washing: Wash the resin with DMF (x5).
-
-
Cleavage of the Linear Peptide: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using a solution of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by preparative RP-HPLC.
Protocol 2: Solution-Phase Macrocyclization
-
Preparation of the Linear Peptide Solution: Dissolve the purified linear peptide in a high volume of DMF to achieve a final concentration of 0.5 mM.
-
Activation and Cyclization:
-
Cool the peptide solution to 0 °C.
-
Add HATU (1.5 eq.) and DIPEA (3 eq.).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 24 hours.
-
-
Workup and Purification:
-
Quench the reaction with a small amount of water.
-
Remove the solvent under high vacuum.
-
Dissolve the crude product in a minimal amount of DMSO or DMF and purify by preparative RP-HPLC to obtain pure this compound.
-
Visualizations
References
Technical Support Center: Solid-Phase Synthesis of Hymenistatin I
Welcome to the technical support center for the solid-phase synthesis of Hymenistatin I. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize synthesis yield and purity. This compound is a cyclic octapeptide with the sequence cyclo(Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu). Its synthesis presents several challenges, including sterically hindered couplings and a propensity for specific side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Linear Peptide Synthesis
Question 1: I am observing low coupling efficiency, particularly at the Ile-Ile and Pro-Pro sequences. What is causing this and how can I improve the yield?
Answer: Low coupling efficiency for these sequences is a common issue due to significant steric hindrance from the bulky isoleucine side chains and the rigid pyrrolidine ring of proline. To overcome this, a combination of strategies is recommended:
-
Choice of Coupling Reagent: Standard coupling reagents may be insufficient. Highly efficient uronium/aminium or phosphonium salt reagents are required. HATU and COMU are highly recommended for their superior reactivity with hindered amino acids.[1][2] HBTU and PyBOP are also effective alternatives.[3]
-
Reaction Conditions: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can enhance reaction kinetics.[4] For particularly difficult couplings, performing a "double coupling" (repeating the coupling step before deprotection) is advisable.[4]
-
Microwave Synthesis: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly accelerate coupling reactions and improve efficiency, especially for long or difficult sequences.
Question 2: During the synthesis of the Pro-Pro sequence, I am seeing a significant deletion of the dipeptide in my final product. What is the cause and the solution?
Answer: This issue is likely caused by the formation of a diketopiperazine (DKP) intermediate. After the second proline is coupled, the deprotected dipeptide (H-Pro-Pro-Resin) can undergo intramolecular cyclization to form a stable six-membered DKP ring, cleaving the dipeptide from the resin. Sequences ending in Pro-Pro are particularly susceptible to this side reaction.
Solutions:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-chlorotrityl group sterically hinders the intramolecular cyclization, significantly reducing DKP formation.
-
Incorporate a Dipeptide: Instead of coupling the two prolines sequentially, use a pre-formed Fmoc-Pro-Pro-OH dipeptide. This bypasses the vulnerable H-Pro-Pro-Resin intermediate stage entirely.
-
Minimize Time: Minimize the time the N-terminal amine of the second proline is deprotected before the next coupling step begins.
Cyclization
Question 3: What is the best strategy for the head-to-tail cyclization of this compound: on-resin or in solution?
Answer: Both on-resin and solution-phase cyclization have their merits. For this compound, a solution-phase cyclization is often preferred as it can lead to higher yields by minimizing intermolecular side reactions.
-
Solution-Phase Cyclization: This strategy involves synthesizing the protected linear peptide on a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC). The protected peptide is then cleaved from the resin, preserving the side-chain protecting groups. The cyclization is performed in a highly dilute solution (0.5-1 mM) to favor the desired intramolecular reaction over intermolecular oligomerization.
-
On-Resin Cyclization: While this method benefits from a "pseudo-dilution" effect that can reduce oligomerization, the kinetics can be slower, and the peptide's attachment to the solid support may impose conformational restrictions that hinder cyclization.
Question 4: My solution-phase cyclization is resulting in a high percentage of dimers and oligomers, leading to a low yield of the desired cyclic monomer. How can I fix this?
Answer: The formation of oligomers is a classic sign that the reaction concentration is too high. The key to successful solution-phase cyclization is maintaining high dilution .
-
Concentration: Ensure the linear peptide concentration is between 0.5 and 1 mM in a suitable solvent like DMF.
-
Slow Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the activated peptide solution to a larger volume of solvent over several hours. This maintains a consistently low concentration of the reactive species.
-
Turn-Inducing Residues: this compound is rich in proline residues, which naturally induce turns in the peptide backbone. This pre-organization favors intramolecular cyclization. For other peptides, incorporating a turn-inducing element (like a D-amino acid or a pseudoproline dipeptide) near the cyclization site can be beneficial.
Cleavage and Purification
Question 5: I need to cleave the protected linear peptide from the 2-CTC resin for solution cyclization. What is the recommended protocol to avoid premature deprotection of side chains?
Answer: A mild acid treatment is required to cleave the peptide from the 2-CTC resin while keeping the acid-labile side-chain protecting groups (e.g., tBu on Tyrosine) intact.
A common and effective method is to use a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:1:8 v/v/v) or a solution of 20% hexafluoroisopropanol (HFIP) in DCM can be used. The reaction is typically short (30-60 minutes) to minimize side-chain deprotection.
Question 6: What is a reliable starting protocol for purifying the final cyclic this compound product?
Answer: Purification is typically achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is standard for peptide purification.
-
Solvents: The mobile phases are typically:
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA.
-
-
Gradient: Start with an analytical run to determine the retention time of your product. A common scouting gradient is 5-95% Solvent B over 20-30 minutes. Based on the result, a shallower, optimized gradient can be designed for the preparative run to ensure good separation from impurities. For example, if the peptide elutes at 40% ACN, a preparative gradient of 30-50% ACN over 30 minutes would be a good starting point.
-
Detection: Monitor the elution at 220 nm and 280 nm (for the tyrosine residue). Collect fractions and analyze them by mass spectrometry to identify those containing the pure product.
Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Sequences
This table summarizes the performance of common coupling reagents for sterically hindered amino acid couplings, which are critical for the Ile-Ile and Pro-Pro linkages in this compound. Yields are based on model studies of difficult sequences.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Typical Crude Purity (Difficult Sequence) | Key Advantages & Considerations |
| HATU | Uronium/Aminium | Very High | Low | >80% | Highly effective for hindered couplings; faster kinetics than HBTU. |
| COMU | Uronium/Aminium | Very High | Low | >80% | Comparable to HATU; byproducts are water-soluble, aiding purification. |
| HBTU | Uronium/Aminium | High | Low | 60-70% | Cost-effective and reliable for standard couplings; may be slower for hindered sites. |
| PyBOP | Phosphonium | High | Very Low | 70-80% | Avoids guanidinylation side reactions; byproducts are not carcinogenic (unlike BOP). |
| DIC/Oxyma | Carbodiimide | Moderate | Low | 50-60% | Cost-effective; slower reaction rates; Oxyma is a safer alternative to HOBt. |
Experimental Workflow for this compound Synthesis
The recommended strategy involves the synthesis of the protected linear peptide on 2-CTC resin, followed by cleavage and solution-phase cyclization.
Protocol 1: Synthesis of Linear Protected this compound
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g loading) in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading: Add Fmoc-Leu-OH (1.5 eq.) and DIPEA (3.0 eq.) in DCM. Agitate for 1-2 hours. Cap any remaining active sites with a mixture of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Peptide Elongation (Fmoc-SPPS): Perform sequential cycles of Fmoc deprotection and amino acid coupling for the entire linear sequence (Pro-Val-Tyr(tBu)-Pro-Pro-Ile-Ile).
-
Deprotection: Use 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washes: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Coupling: Use Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to react for 1-2 hours.
-
Monitoring: Perform a Kaiser test after each coupling. For hindered couplings (Ile-Ile, Pro-Pro), if the test is positive, perform a second coupling with fresh reagents.
-
Protocol 2: Solution-Phase Cyclization and Deprotection
-
Cleavage of Protected Peptide: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with a solution of 20% HFIP in DCM for 60 minutes. Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure.
-
Cyclization:
-
Dissolve the crude protected linear peptide in high-purity DMF to a final concentration of 0.5 mM .
-
In a separate vessel, prepare the cyclization reagent solution. Add PyBOP (2.0 eq.), HOBt (2.0 eq.), and DIPEA (4.0 eq.) relative to the linear peptide.
-
Add the reagent solution to the peptide solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS until the linear precursor is consumed.
-
-
Work-up: Remove the DMF under high vacuum. Precipitate the crude cyclic peptide with cold diethyl ether.
-
Global Deprotection: Dissolve the crude protected cyclic peptide in a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) and stir for 2-3 hours at room temperature.
-
Isolation: Precipitate the final deprotected peptide in cold diethyl ether. Centrifuge to form a pellet, wash with cold ether, and dry under vacuum.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing common issues during the synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with Hymenistatin I
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered when working with the cyclic octapeptide, Hymenistatin I, in vitro.
Troubleshooting Guide
Problem: this compound powder does not dissolve or forms a precipitate in aqueous buffer.
This compound is a hydrophobic cyclic peptide and, as such, exhibits poor solubility in aqueous solutions.[1] Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation.
| Possible Cause | Recommended Solution |
| High Hydrophobicity | This compound is a neutral and hydrophobic peptide due to its amino acid composition (cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu]).[1][2] Such peptides require an organic solvent for initial dissolution.[3][4] |
| Incorrect Solvent Choice | Using aqueous buffers as the primary solvent will not be effective. |
| "Solvent Shock" | Rapidly diluting a concentrated organic stock solution into an aqueous buffer can cause the peptide to precipitate out of solution due to a sudden change in solvent polarity. |
Step-by-Step Protocol for Solubilizing this compound:
-
Initial Dissolution in Organic Solvent:
-
Begin by dissolving the lyophilized this compound in a minimal amount of 100% Dimethyl Sulfoxide (DMSO).
-
Vortex or sonicate the solution gently to ensure the peptide is fully dissolved. A clear solution should be obtained.
-
-
Preparation of Working Stock Solution:
-
Slowly add the desired aqueous buffer (e.g., cell culture medium) to the concentrated DMSO stock solution drop-by-drop while gently vortexing. This gradual dilution is critical to prevent precipitation.
-
-
Final Concentration and DMSO Consideration:
-
Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.5% and not exceeding 1%, to avoid solvent-induced cytotoxicity.
-
It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: Due to its hydrophobic nature, 100% DMSO is the recommended initial solvent for this compound. Other organic solvents like ethanol or acetonitrile can also be used, but DMSO is generally preferred for peptides with high hydrophobicity.
Q2: My this compound dissolved in DMSO but precipitated when I added it to my cell culture medium. What should I do?
A2: This is likely due to "solvent shock." To avoid this, add the aqueous medium to your concentrated DMSO stock solution very slowly, drop-by-drop, while gently mixing. This allows for a gradual change in polarity, which can prevent the peptide from crashing out of solution. If precipitation still occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of DMSO in your final working solution (while remaining mindful of its potential effects on your cells).
Q3: Can I use sonication or heat to help dissolve this compound?
A3: Yes, both sonication and gentle warming can aid in the dissolution of hydrophobic peptides. If you are having difficulty dissolving this compound in DMSO, a brief sonication in a water bath can help break up any aggregates. Gentle warming (e.g., to 37°C) can also increase solubility. However, avoid excessive heat as it may degrade the peptide.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will prevent degradation from repeated freeze-thaw cycles.
Q5: How does this compound exert its immunosuppressive effects?
A5: The precise mechanism of this compound is not fully elucidated, but its immunosuppressive activity is comparable to that of Cyclosporin A. Cyclosporin A is a known inhibitor of calcineurin, a key phosphatase in the T-cell activation pathway. By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2). It is plausible that this compound shares a similar mechanism of action.
Quantitative Data Summary
| Solvent | Recommended Use | Maximum Recommended Final Concentration in Cell Culture |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for creating a concentrated stock solution. | < 0.5% (ideally), not to exceed 1%. |
| Ethanol | Alternative primary solvent. | < 0.5% |
| Acetonitrile | Alternative primary solvent. | < 0.5% |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Not recommended for initial dissolution. Used for diluting the organic stock solution. | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound (Molar Mass: 893.14 g/mol )
-
100% DMSO, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Based on the amount of this compound provided by the manufacturer (e.g., 1 mg), calculate the volume of DMSO needed to achieve a 10 mM stock solution.
-
Calculation Example for 1 mg:
-
(1 mg this compound) / (893.14 mg/mmol) = 0.00112 mmol
-
(0.00112 mmol) / (10 mmol/L) = 0.000112 L = 112 µL
-
-
-
Add the calculated volume of 100% DMSO to the vial of this compound.
-
Vortex gently until the peptide is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
Example: Add 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium.
-
-
Crucially, add the this compound stock solution to the medium slowly and drop-by-drop while gently vortexing the tube to ensure rapid and even dispersion.
-
The final working solution is now ready to be added to your cells. Remember to prepare a vehicle control with 0.1% DMSO in the cell culture medium.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Postulated signaling pathway of this compound's immunosuppressive action.
References
Technical Support Center: Optimizing Hymenistatin I Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Hymenistatin I for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a cyclic octapeptide with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu]. It was originally isolated from a marine sponge.[1] Published research has demonstrated its immunosuppressive effects, comparable to Cyclosporin A, although through a different mechanism.[2] It has also been noted for its moderate anti-inflammatory and antimicrobial properties.[3][4]
Q2: Does this compound have anticancer activity?
Yes, early studies have indicated that this compound exhibits cytostatic activity against certain cancer cell lines. A patent document reported significant cytostatic activity, with an ED50 of 0.26 µg/mL in a murine leukemia cell line (likely P388).[5]
Q3: What is the proposed mechanism of action of this compound in cancer cells?
The precise molecular mechanism of this compound's anticancer activity is not yet fully elucidated. However, based on studies of similar marine-derived cyclic peptides like Hymenialdisine, it is hypothesized that this compound may act as a kinase inhibitor. Hymenialdisine has been shown to be a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Q4: What is a recommended starting concentration for this compound in a new cell-based assay?
Based on the reported ED50 of 0.26 µg/mL (approximately 0.29 µM) in a murine leukemia cell line, a sensible starting point for a dose-response experiment would be to test a wide range of concentrations spanning several orders of magnitude around this value. A suggested starting range could be from 0.01 µM to 10 µM.
Q5: How should I prepare a stock solution of this compound?
This compound is a peptide and its solubility should be empirically determined. It is recommended to first attempt to dissolve it in sterile, high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No or Low Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | The effective concentration of this compound is cell line-dependent. Increase the concentration range in your dose-response experiment. Consider testing up to 100 µM. |
| Compound Instability | Cyclic peptides can be susceptible to degradation. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Resistance | The target of this compound may not be expressed or may be mutated in your cell line. Consider using a positive control compound known to be effective in your cell line to validate the assay. |
| Incorrect Assay Endpoint | The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Solubility Issues | This compound may have precipitated out of the cell culture medium. Visually inspect the wells for any precipitate. If precipitation is suspected, try preparing fresh dilutions and ensure the DMSO concentration is not causing the compound to fall out of solution. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure proper mixing of the this compound stock solution before making dilutions. Use calibrated pipettes and proper pipetting techniques. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to ensure even distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Compound Adsorption to Plastic | Some peptides can adsorb to plastic surfaces. Consider using low-adhesion microplates. |
Problem 3: Inconsistent Results Across Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Serum Lot Variation | If using serum-containing medium, different lots of serum can affect cell growth and drug sensitivity. Test new serum lots before use in critical experiments or use a single, large batch of serum for a series of experiments. |
| Contamination | Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses. |
Quantitative Data Summary
The following table summarizes the known effective concentration of this compound. Data for similar marine-derived cyclic peptides are included to provide a broader context for dosage optimization.
| Compound | Cell Line | Assay Type | Effective Concentration (IC50/ED50) | Reference |
| This compound | Murine Leukemia (likely P388) | Cytostatic | 0.26 µg/mL (~0.29 µM) | |
| Hymenialdisine | Ovarian Cancer (A2780S) | Cytotoxicity | 146.8 µM | |
| Hymenochirin-1B | Lung Adenocarcinoma (A549) | Cytotoxicity | 2.5 µM | |
| Hymenochirin-1B | Breast Adenocarcinoma (MDA-MB-231) | Cytotoxicity | 9.0 µM | |
| Hymenochirin-1B | Colorectal Adenocarcinoma (HT-29) | Cytotoxicity | 9.7 µM | |
| Hymenochirin-1B | Hepatocarcinoma (HepG2) | Cytotoxicity | 22.5 µM |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound (including a vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. rsc.org [rsc.org]
- 2. Immunosuppressive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies on cyclic octapeptides: Yunnanin F and Hymenistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
Technical Support Center: Refinement of Hymenistatin I Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of Hymenistatin I.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for this compound purification?
A1: The initial purification of this compound, a cyclic octapeptide, typically involves a multi-step process. A common approach begins with extraction from the source material, followed by a series of chromatographic separations. An established method involves initial extraction with solvents like methylene chloride, followed by partition chromatography on Sephadex LH-20, and further purification using silica gel chromatography.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A combination of techniques is often most effective. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for high-resolution purification of peptides like this compound.[1] Additionally, partition chromatography and silica gel chromatography have been successfully used. The choice of technique will depend on the scale of purification, the nature of the impurities, and the desired final purity.
Q3: My this compound peak is tailing in RP-HPLC. What are the common causes?
A3: Peak tailing for cyclic peptides like this compound in RP-HPLC can be caused by several factors. These include secondary interactions with the stationary phase, inappropriate mobile phase pH, or issues with the column itself. If the mobile phase pH is not optimal, the peptide may exist in multiple ionization states, leading to poor peak shape.
Q4: I am experiencing low recovery of this compound after purification. What could be the reasons?
A4: Low recovery of peptides during chromatography can stem from several issues. For cyclic peptides like this compound, non-specific binding to the column matrix or system components can be a significant factor. Other potential causes include poor solubility in the mobile phase, degradation of the peptide on the column, or suboptimal fraction collection.
Q5: Can I use techniques other than RP-HPLC for this compound purification?
A5: Yes, other chromatographic techniques can be employed, often in combination with RP-HPLC. Ion-exchange chromatography (IEX) separates molecules based on charge, size-exclusion chromatography (SEC) separates based on size, and hydrophilic interaction liquid chromatography (HILIC) is useful for polar compounds. A multi-step approach using different separation principles, such as IEX followed by RP-HPLC, can be a very powerful purification strategy.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Problem 1: Low Yield and/or Purity
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after multi-step purification. | Loss of peptide at each chromatographic step. | Optimize each step individually to maximize recovery. Consider reducing the number of steps if possible. For RP-HPLC, ensure the mobile phase is compatible with the peptide's stability and solubility. |
| Co-elution of impurities with this compound. | Insufficient resolution of the chromatographic method. | Optimize the gradient in RP-HPLC. For silica gel chromatography, test different solvent systems. Consider using a column with a different selectivity. |
| This compound appears to be degrading during purification. | Peptide instability under the chosen chromatographic conditions (e.g., pH, solvent). | Analyze the stability of this compound under different pH and solvent conditions. Use milder conditions if necessary. Work at lower temperatures (e.g., 4°C) if stability is an issue. |
Problem 2: Poor Peak Shape in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak fronting. | Column overloading. | Reduce the amount of sample injected onto the column. |
| Peak tailing. | Secondary interactions with residual silanols on the silica-based column. | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Use a column with end-capping or a different stationary phase chemistry. |
| Split peaks. | Column void or channeling. | Check for a void at the head of the column. If present, the column may need to be repacked or replaced. Ensure the sample is fully dissolved in the mobile phase. |
Data Presentation
Table 1: Example of Load and Recovery Data for a Peptide Purified by Preparative RP-HPLC
| Column Diameter (mm) | Peptide Loaded (mg) | Product Recovery (%) | Product Recovered (mg) |
| 9.4 | 200 | 90.4 | 180.8 |
| 9.4 | 6 | 90.3 | 5.4 |
| 4.6 | 3.0 | 78.0 | 2.3 |
| 4.6 | 1.5 | 88.1 | 1.3 |
This data is adapted from a study on a different antimicrobial peptide and is for illustrative purposes only.[2]
Experimental Protocols
Protocol 1: General Preparative RP-HPLC for this compound
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm filter.
-
Column: A C18 stationary phase is a good starting point. The choice of pore size will depend on the peptide size; for this compound, a pore size of 100-300 Å is suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized to achieve the best separation of this compound from its impurities.
-
Flow Rate: Adjust the flow rate according to the column diameter and particle size.
-
Detection: Monitor the elution at a wavelength of 214 nm or 280 nm.
-
Fraction Collection: Collect fractions across the peak corresponding to this compound.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Post-Purification: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Protocol 2: Silica Gel Chromatography for this compound
-
Column Packing: Prepare a slurry of silica gel 60 in the initial elution solvent and pack it into a glass column.
-
Sample Loading: Dissolve the this compound sample in a minimal amount of the initial elution solvent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as methylene chloride with a small percentage of methanol (e.g., 97.5:2.5 methylene chloride:methanol).
-
Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute more tightly bound compounds.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.
-
Analysis and Pooling: Identify the fractions containing pure this compound, pool them, and evaporate the solvent.
Mandatory Visualizations
Experimental Workflow
Caption: A typical multi-step workflow for the purification of this compound.
Troubleshooting Logic: Low Recovery
References
- 1. Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities [mdpi.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing conformational changes of Hymenistatin I in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the conformational changes of Hymenistatin I in different solvents.
Troubleshooting Guides
Q1: I am seeing unexpected peak broadening in my 1D NMR spectrum of this compound in DMSO-d6. What could be the cause?
A1: Peak broadening in the NMR spectrum of a cyclic peptide like this compound in a polar aprotic solvent such as DMSO often suggests the presence of multiple conformations that are slowly exchanging on the NMR timescale. This can be attributed to the flexibility of the peptide backbone and the differential solvation of amide protons.
-
Troubleshooting Steps:
-
Temperature Variation: Acquire spectra at different temperatures (e.g., 298 K, 308 K, 318 K). If the peaks sharpen or coalesce at higher temperatures, it confirms the presence of conformational exchange.
-
Solvent Titration: Gradually add a more non-polar solvent like chloroform-d to your DMSO-d6 sample. A significant change in the spectrum may indicate a shift in the conformational equilibrium.
-
2D NMR: Perform a 2D NMR experiment, such as ROESY or NOESY, to identify through-space correlations. This can help in identifying the different conformations present.
-
Q2: My Circular Dichroism (CD) spectrum of this compound in methanol looks different from the spectrum in chloroform. Why is that?
A2: The differences in the CD spectra indicate that this compound adopts different secondary structures in these solvents. Chloroform is a non-polar solvent that tends to favor intramolecular hydrogen bonding, potentially stabilizing structures like β-turns. Methanol, being a polar protic solvent, can form hydrogen bonds with the peptide backbone, which may disrupt intramolecular hydrogen bonds and favor more extended or different types of turn structures.
-
Troubleshooting Steps:
-
Solvent Polarity Series: Run CD spectra in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, methanol, water) to observe the gradual conformational transition.
-
Temperature Melt: Perform a thermal denaturation experiment monitored by CD to assess the stability of the conformation in each solvent.
-
Computational Modeling: Use molecular dynamics simulations to model the behavior of this compound in different solvent environments to complement your experimental data.
-
Q3: I am struggling to get a complete set of NOE restraints for structure calculation of this compound in an aqueous buffer.
A3: Obtaining a full set of NOE restraints in aqueous solutions can be challenging for flexible peptides. In polar solvents like water, peptides can exist as an ensemble of rapidly interconverting conformations, leading to averaged and potentially weak NOE signals.
-
Troubleshooting Steps:
-
Use of Viscous Co-solvents: Adding a viscous co-solvent like glycerol or ethylene glycol can slow down the molecular tumbling, potentially improving the quality of NOE data.
-
ROESY Experiment: A ROESY experiment is often more suitable for intermediate-sized molecules like this compound, as it can overcome the problem of near-zero NOEs.
-
Lower Temperature: Acquiring data at a lower temperature can sometimes slow down conformational exchange, leading to sharper signals for the major conformer.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected conformation of this compound in a non-polar solvent like chloroform?
A1: In a non-polar solvent like deuteriochloroform (CDCl₃), cyclic peptides such as this compound are likely to adopt a more rigid conformation stabilized by intramolecular hydrogen bonds. This is often characterized by the presence of β-turns. The initial structure elucidation of this compound was performed in deuteriochloroform.
Q2: How does the conformation of this compound relate to its biological activity?
A2: The three-dimensional conformation of a peptide is often crucial for its biological activity. The specific arrangement of amino acid side chains in the active conformation allows for precise interactions with its biological target. It is hypothesized that the conformation adopted in a membrane-mimicking environment (like a mixture of polar and non-polar solvents) might be more relevant to its cytotoxic activity.
Q3: Which experimental techniques are most suitable for studying the conformational changes of this compound?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy is highly effective.
-
NMR Spectroscopy (1D and 2D): Provides detailed atomic-level information about the peptide's structure, including dihedral angles, inter-proton distances (through NOEs/ROEs), and information about solvent accessibility of amide protons.
-
Circular Dichroism (CD) Spectroscopy: Offers insights into the overall secondary structure content of the peptide (e.g., α-helix, β-sheet, β-turn, random coil) and allows for rapid comparison of conformations in different solvents.
Q4: Can computational methods be used to predict the conformation of this compound in different solvents?
A4: Yes, computational methods such as molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of peptides in various solvent environments. These simulations can provide insights into the dynamics and stability of different conformations and can help in interpreting experimental data from NMR and CD.
Experimental Protocols
Protocol 1: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation:
-
Dissolve 1-2 mg of this compound in 0.5 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Add a suitable internal standard (e.g., TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum at 298 K.
-
Observe the chemical shifts and multiplicities of the signals, particularly in the amide proton region.
-
-
2D NMR Acquisition (TOCSY and NOESY/ROESY):
-
Acquire a 2D TOCSY spectrum to assign all proton resonances within each amino acid residue.
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the 3D structure.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to derive distance restraints.
-
Use the distance restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of this compound in the respective solvent.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare final samples by diluting the stock solution into the solvents of interest (e.g., chloroform, methanol, water) to a final concentration of approximately 0.1-0.2 mg/mL.
-
-
CD Spectrum Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum from 190 nm to 260 nm at 298 K.
-
Acquire a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content using deconvolution software (e.g., DichroWeb).
-
Quantitative Data Summary
Table 1: Amide Proton Chemical Shifts (ppm) of this compound in Different Solvents
| Residue | CDCl₃ | DMSO-d₆ |
Troubleshooting Hymenistatin I instability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of Hymenistatin I.
Troubleshooting Guide: this compound Instability
This guide addresses specific issues that may arise during the long-term storage of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity | 1. Degradation: Chemical modification of the peptide (e.g., hydrolysis, oxidation) due to improper storage conditions. 2. Aggregation: Formation of insoluble peptide aggregates. 3. Adsorption: Peptide adsorbing to the surface of the storage vial. | 1. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] For solutions, store at -20°C or -80°C in single-use aliquots. 2. Assess Purity: Analyze the peptide's purity using RP-HPLC to detect degradation products. 3. Check for Aggregation: Visually inspect the solution for precipitates. Use size-exclusion chromatography (SEC) to detect soluble aggregates. 4. Use Low-Binding Vials: Store peptide solutions in polypropylene or other low-protein-binding tubes. |
| Visible precipitates in reconstituted solution | 1. Low Solubility: The chosen solvent may not be appropriate for this compound. 2. Aggregation: Peptide concentration may be too high, or the pH of the solution may be near its isoelectric point. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation and precipitation. | 1. Optimize Solubilization: Attempt to dissolve the peptide in sterile distilled water or a dilute acidic solution (e.g., 0.1% acetic acid). If solubility remains an issue, a small amount of an organic solvent like DMSO or DMF can be used, followed by dilution with an aqueous buffer. 2. Adjust Concentration & pH: Try dissolving the peptide at a lower concentration. Ensure the buffer pH is at least one unit away from the peptide's isoelectric point. 3. Aliquot Samples: Prepare single-use aliquots of the reconstituted peptide to avoid multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram | 1. Chemical Degradation: The peptide is degrading into other products. Common pathways include hydrolysis and oxidation. 2. Contamination: The sample may have been contaminated during handling. | 1. Characterize Degradants: Use mass spectrometry (MS) to identify the molecular weights of the new peaks and infer the type of degradation (e.g., a +18 Da shift could indicate hydrolysis). 2. Review Storage & Handling: Ensure proper aseptic techniques and that storage conditions have been consistently maintained. Store the lyophilized powder under an inert gas like argon or nitrogen to minimize oxidation. |
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for long-term storage of lyophilized this compound?
For long-term storage, lyophilized this compound should be kept at -20°C or, for even greater stability, at -80°C. The vial should be tightly sealed and protected from light and moisture. Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease long-term stability. After use, it is recommended to purge the vial with an inert gas, such as argon or nitrogen, before resealing.
2. How should I store this compound after reconstitution?
Reconstituted this compound solutions are significantly less stable than the lyophilized powder. For optimal stability, solutions should be prepared in a sterile buffer at a pH between 5 and 6. It is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid using frost-free freezers due to their temperature cycling, and minimize freeze-thaw cycles as they can accelerate degradation.
3. What are the potential degradation pathways for this compound?
This compound is a cyclic octapeptide with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu]. While it does not contain highly susceptible residues like Cysteine or Methionine, potential degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at Aspartic acid residues if present, can occur over time, especially in solution. The multiple proline residues in this compound can influence the rate of hydrolysis of adjacent peptide bonds.
-
Oxidation: The Tyrosine residue is susceptible to oxidation, although less so than Methionine or Tryptophan.
-
Deamidation: This is not a primary concern for this compound as it does not contain Asparagine or Glutamine residues.
4. How can I assess the stability of my this compound sample?
The stability of this compound can be monitored using a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the peptide and detecting the presence of degradation products. A decrease in the area of the main peak and the appearance of new peaks over time indicate degradation.
-
Mass Spectrometry (MS): This technique is used to confirm the identity of the intact peptide by its molecular weight and to help identify degradation products by their mass-to-charge ratio.
-
Biological Assay: A functional assay specific to this compound's activity can determine if the observed chemical changes have resulted in a loss of biological function.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in an appropriate solvent (e.g., sterile water with a small amount of acetonitrile for solubility).
-
For lyophilized powder, bring the vial to room temperature in a desiccator before opening.
-
For stored solutions, thaw the aliquot at room temperature.
-
Dilute the stock solution or thawed aliquot to a final concentration of 0.1 mg/mL with the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm (due to the Tyrosine residue).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main this compound peak and any new peaks that appear in the chromatograms of stored samples.
-
Calculate the percentage purity of this compound at each time point.
-
Monitor the increase in the percentage of degradation products over time.
-
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation:
-
Prepare samples as described in the RP-HPLC protocol.
-
-
LC-MS Conditions:
-
Use an HPLC system coupled to a mass spectrometer (e.g., ESI-MS).
-
The HPLC conditions can be similar to those used for the stability assessment.
-
-
Data Acquisition and Analysis:
-
Acquire full scan mass spectra.
-
Identify the peak corresponding to the intact this compound by its expected molecular weight (893.14 g/mol ).
-
Analyze the mass spectra of any new peaks observed in the chromatograms.
-
Common mass shifts can indicate specific modifications:
-
+18 Da: Hydrolysis (addition of a water molecule).
-
+16 Da: Oxidation (e.g., on the Tyrosine residue).
-
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting workflow for this compound instability.
Caption: Potential degradation pathways for this compound.
References
Method refinement for consistent Hymenistatin I bioactivity results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable bioactivity results with Hymenistatin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a cyclic octapeptide originally isolated from a marine sponge.[1][2] Its primary biological activities are immunosuppression and cytostatic effects against certain cancer cell lines.[1][3]
Q2: How does the immunosuppressive activity of this compound compare to other agents?
Studies have shown that this compound exhibits an immunosuppressive effect comparable to that of Cyclosporin A (CsA), a well-known immunosuppressive drug. However, the mechanism of action appears to be different from that of CsA, particularly in its influence on cytokine production.[3]
Q3: What is the known cytostatic activity of this compound?
This compound has demonstrated cytostatic activity against the P388 murine leukemia cell line, with a reported median effective dose (ED50) of 3.5 µg/mL.
Q4: What are the physical and chemical properties of this compound?
This compound is a cyclic peptide with the sequence cyclo(Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu). Its molar mass is 893.14 g/mol . As a cyclic peptide, it generally possesses greater stability compared to linear peptides.
Q5: How should this compound be stored and handled for optimal bioactivity?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C. For use in cell culture, it is recommended to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound bioactivity experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no bioactivity | Peptide Degradation: Improper storage or handling of this compound. | Ensure the lyophilized peptide is stored at -20°C or below. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh dilutions from a stock solution for each experiment. |
| Solubility Issues: this compound may not be fully dissolved in the assay medium. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO before diluting to the final concentration in your aqueous assay buffer. Ensure the final solvent concentration is not toxic to the cells. | |
| Incorrect Dosage: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| High variability between replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or cell suspensions. | Use calibrated pipettes and ensure proper mixing of all solutions before dispensing. |
| Cell Seeding Density: Inconsistent number of cells seeded per well. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to variability. | To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. | |
| Unexpected Cytotoxicity | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Aim for a final DMSO concentration of ≤0.5%. |
| Contamination: Bacterial or fungal contamination of cell cultures or reagents. | Regularly check cell cultures for contamination. Use sterile techniques and ensure all reagents are sterile. |
Quantitative Bioactivity Data
This table summarizes the known quantitative bioactivity data for this compound.
| Cell Line | Assay Type | Endpoint | Value | Molar Equivalent (µM) |
| P388 Murine Leukemia | Cytotoxicity | ED50 | 3.5 µg/mL | ~3.92 µM |
Note: The molar equivalent was calculated using the molar mass of this compound (893.14 g/mol ).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytostatic activity of this compound. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
Target cancer cell line (e.g., P388)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50/ED50 value.
Signaling Pathways & Experimental Workflows
Hypothesized Immunosuppressive Signaling Pathway of this compound
Caption: Hypothesized inhibitory effect of this compound on T-cell signaling.
General Workflow for Assessing this compound Bioactivity
Caption: Standard experimental workflow for this compound bioactivity testing.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
Technical Support Center: Enhancing Cell Permeability of Hymenistatin I Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of Hymenistatin I derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound derivative permeability.
| Problem | Possible Causes | Suggested Solutions |
| 1. Low apparent permeability (Papp) in PAMPA assay | a. High polarity of the this compound derivative.b. Compound precipitation in the donor well.c. Instability of the compound in the assay buffer. | a. Chemical Modification: Introduce lipophilic moieties. Consider replacing polar amino acid residues with non-polar ones or adding alkyl groups to the backbone or side chains.b. Improve Solubility: Ensure complete dissolution in the donor buffer. A co-solvent may be used, but its effect on the artificial membrane should be validated.c. Assess Stability: Verify the compound's stability in the assay buffer using techniques like HPLC or LC-MS. |
| 2. Low Papp in Caco-2 assay, but moderate/high PAMPA permeability | a. Active efflux by transporters (e.g., P-glycoprotein) in Caco-2 cells.b. Poor paracellular transport due to tight junctions.c. Metabolism by enzymes in Caco-2 cells. | a. Efflux Inhibition: Conduct the Caco-2 assay with known efflux pump inhibitors to see if permeability improves.b. Enhance Paracellular Transport: Investigate the use of permeation enhancers that transiently open tight junctions.[1]c. Metabolic Stability: Analyze samples from both apical and basolateral chambers to identify potential metabolites. |
| 3. High variability in permeability results | a. Inconsistent cell monolayer integrity in Caco-2 assays.b. Issues with compound quantification (e.g., LC-MS/MS).c. Inconsistent preparation of PAMPA plates. | a. Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of Caco-2 monolayers.b. Optimize Analytical Method: Validate the analytical method for accuracy, precision, and linearity in the relevant bio-matrices.c. Standardize PAMPA Protocol: Ensure consistent lipid solution preparation and application to the filter plates. |
| 4. Derivative shows poor solubility in aqueous buffers | The derivative has been made too lipophilic in an attempt to increase permeability. | Formulation Strategies: Investigate the use of solubility-enhancing excipients or drug delivery systems such as lipid-based formulations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its cell permeability important?
A1: this compound is a cyclic octapeptide with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[2] It has shown immunosuppressive and antimicrobial activities.[3][4][5] For this compound and its derivatives to be effective against intracellular targets, they must be able to cross the cell membrane. Therefore, enhancing their cell permeability is a critical step in their development as potential therapeutic agents.
Q2: What are the general strategies to improve the cell permeability of this compound derivatives?
A2: Key strategies focus on chemical modifications to balance lipophilicity and conformational flexibility. These include:
-
Backbone N-methylation: Replacing backbone amide protons with methyl groups can reduce the number of hydrogen bond donors and favor conformations suitable for membrane crossing.
-
Lipophilic Side Chains: Introducing non-polar side chains can increase the molecule's affinity for the lipid bilayer.
-
Conformational Constraint: Introducing constraints through non-natural amino acids can lock the peptide into a "membrane-permeable" conformation, which often involves intramolecular hydrogen bonding to shield polar groups.
-
Prodrug Approaches: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve passive diffusion.
Q3: How can I measure the cell permeability of my this compound derivatives?
A3: The two most common in vitro methods are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane. It is useful for early-stage screening of compounds.
-
Caco-2 Cell Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It provides insights into both passive diffusion and active transport mechanisms.
Q4: My this compound derivative has poor permeability. Where should I start with modifications?
A4: A systematic approach is recommended. Start by analyzing the structure of your derivative to identify polar functional groups that could be masked or replaced. Computational modeling can help predict the effect of modifications on the molecule's conformation and properties like polar surface area. N-methylation is a widely used and effective strategy for cyclic peptides and could be a good starting point.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a solution of lecithin in dodecane (e.g., 10 mg/mL).
-
Coating the PAMPA Plate: Add a small volume (e.g., 5 µL) of the lipid solution to each well of the donor plate (a 96-well microplate with a PVDF membrane).
-
Preparation of Solutions:
-
Donor Solution: Dissolve the this compound derivative in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the derivative in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability (Papp) using an appropriate formula that takes into account the surface area of the membrane, the volume of the wells, and the incubation time.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Only use monolayers with TEER values above a predetermined threshold.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Pre-incubate the monolayers with the transport buffer in both the apical (top) and basolateral (bottom) chambers for 30 minutes at 37°C.
-
-
Permeability Assay (Apical to Basolateral):
-
Remove the buffer from the apical chamber and add the dosing solution containing the this compound derivative.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Sample Analysis: Determine the concentration of the derivative in the collected samples using LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) based on the rate of appearance of the compound in the acceptor chamber over time.
Visualizations
Caption: Workflow for troubleshooting low cell permeability results.
Caption: Chemical modification strategies to improve permeability.
References
- 1. Structure-activity relations of parasin I, a histone H2A-derived antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hymenistatin - Wikipedia [en.wikipedia.org]
- 3. Immunosuppressive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic studies on cyclic octapeptides: Yunnanin F and Hymenistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Hymenistatin I cyclization
Welcome to the technical support center for the optimization of reaction conditions for Hymenistatin I cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this cyclic octapeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization of the linear this compound precursor?
A1: The primary methods for this compound macrocyclization involve solution-phase techniques following solid-phase peptide synthesis (SPPS) of the linear precursor. Common activating agents for the lactamization include pentafluorophenyl (pfp) esters and coupling reagents like BOP/HOBt/DIEA.[1] The choice of method often depends on the scale of the synthesis, the purity requirements, and the specific sequence of the linear peptide.
Q2: What is the typical sequence of the linear precursor for this compound?
A2: this compound is a cyclic octapeptide with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[2] Therefore, the linear precursor is typically synthesized as H-Ile-Ile-Pro-Pro-Tyr(P)-Val-Pro-Leu-OH or a similar sequence with appropriate protecting groups on the side chains (e.g., on Tyrosine) to prevent side reactions during cyclization.
Q3: What are the major challenges encountered during the cyclization of this compound?
A3: Like many peptide macrocyclizations, the synthesis of this compound can be challenging.[3][4] Common issues include:
-
Low yields: Due to the entropically disfavored pre-cyclization conformation.[3]
-
Oligomerization: Intermolecular reactions leading to dimers and higher-order oligomers, competing with the desired intramolecular cyclization.
-
Epimerization: Racemization at the C-terminal amino acid during activation.
-
Solubility issues: The protected linear peptide may have poor solubility in common organic solvents.
Q4: How can I minimize oligomerization during the cyclization reaction?
A4: Oligomerization can be minimized by working at high dilution (typically 0.1-1 mM concentration of the linear peptide). This favors the intramolecular cyclization reaction over intermolecular reactions. The choice of solvent can also play a crucial role.
Q5: Which coupling reagents are recommended for this compound cyclization?
A5: For the synthesis of this compound analogues, a combination of BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) has been reported to give good yields. Other modern coupling reagents designed to minimize epimerization, such as HATU or HCTU, could also be explored.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of cyclic product | - Inefficient activation of the C-terminus.- Steric hindrance from bulky amino acids (e.g., Ile, Val, Leu).- Unfavorable conformation of the linear peptide. | - Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the reaction temperature cautiously, monitoring for epimerization.- Screen different solvents to find one that promotes a favorable pre-cyclization conformation. |
| Presence of significant amounts of dimer and other oligomers | - Reaction concentration is too high. | - Perform the cyclization under high dilution conditions (0.1-1 mM).- Use a syringe pump for slow addition of the linear peptide to the reaction mixture. |
| Epimerization of the C-terminal amino acid (Leucine) | - Prolonged exposure to basic conditions.- High reaction temperatures.- Use of certain coupling reagents. | - Minimize the reaction time.- Use a non-racemizing coupling reagent combination like COMU or TBTU.- Employ an activating agent that is less prone to causing epimerization, such as pfp esters. |
| Poor solubility of the linear peptide precursor | - Aggregation of the protected peptide chain. | - Screen a range of solvents, including DMF, NMP, or mixtures with DCM.- Consider using chaotropic agents to disrupt aggregation. |
| Incomplete reaction after an extended period | - Deactivation of the coupling reagent.- Insufficient amount of coupling reagent or base. | - Add a fresh portion of the coupling reagent and base.- Ensure all reagents are anhydrous and of high purity. |
Experimental Protocols
Solution-Phase Cyclization using BOP/HOBt/DIEA
This protocol is adapted from methodologies used for the synthesis of similar cyclic octapeptides.
-
Preparation of the Linear Peptide: The fully protected linear peptide (e.g., Boc-Ile-Ile-Pro-Pro-Tyr(tBu)-Val-Pro-Leu-OH) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The C-terminal carboxylic acid is deprotected while side chains remain protected.
-
Cyclization Reaction Setup:
-
Dissolve the linear peptide in a suitable solvent (e.g., anhydrous DMF) to a final concentration of 0.5 mM.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.5 equivalents) and DIEA (3.0 equivalents) to the solution.
-
In a separate flask, dissolve BOP (1.5 equivalents) in anhydrous DMF.
-
-
Initiation of Cyclization:
-
Slowly add the BOP solution to the peptide solution over a period of 4-6 hours using a syringe pump.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 24-48 hours.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude cyclic peptide by flash chromatography or preparative RP-HPLC.
-
-
Deprotection: Remove the side-chain protecting groups (e.g., using a TFA cocktail) to yield the final this compound.
-
Final Purification: Purify the deprotected this compound using preparative RP-HPLC.
Visualizations
Experimental Workflow for this compound Cyclization
Caption: Workflow for this compound synthesis and cyclization.
Troubleshooting Logic for Low Cyclization Yield
Caption: Troubleshooting guide for low this compound cyclization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Hymenistatin - Wikipedia [en.wikipedia.org]
- 3. Contemporary strategies for peptide macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hymenistatin I and Cyclosporin A: A Comparative Guide to Immunosuppressive Effects
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the immunosuppressive properties of Hymenistatin I and the well-established drug, Cyclosporin A. This analysis is supported by available experimental data and detailed methodologies for key immunological assays.
Executive Summary
This compound, a cyclic octapeptide, has demonstrated immunosuppressive activity comparable to that of the widely used calcineurin inhibitor, Cyclosporin A (CsA). While both compounds effectively suppress immune responses, evidence suggests they achieve this through distinct molecular mechanisms. Cyclosporin A famously inhibits the calcineurin pathway, a critical signaling cascade for T-cell activation. In contrast, this compound appears to exert its effects through a calcineurin-independent mechanism, offering a potential alternative for immunosuppressive therapy with a different mode of action. This guide delves into the available data on their respective impacts on T-cell proliferation and cytokine production, provides detailed experimental protocols for assessing these effects, and visually represents their known signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the immunosuppressive effects of this compound and Cyclosporin A. It is important to note that direct side-by-side comparisons in the same experimental systems are limited in the current literature.
| Compound | Assay | Target Cell/Stimulus | IC50 | Reference |
| This compound | Cytokine Inhibition | Jurkat cells (PMA/ionomycin) | IL-2: 2.4 µM | [1] |
| TNF-α: 1.4 µM | [1] | |||
| Cyclosporin A | T-Cell Proliferation | Human Mixed Lymphocyte Reaction (MLR) | 19 ± 4 µg/L (~15.8 nM) | [2] |
| Cytokine Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ: 8.0 ng/mL (~6.6 nM) | [3] | |
| LT/TNF: 9.5 ng/mL (~7.9 nM) | [3] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell type, stimulus, and assay format. The data presented here are drawn from different studies and should be interpreted with this in mind.
Mechanisms of Action and Signaling Pathways
Cyclosporin A: The Calcineurin Inhibitor
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin. This inhibition is central to blocking the activation of T-lymphocytes.
Signaling Pathway of Cyclosporin A:
This compound: A Calcineurin-Independent Pathway
While detailed molecular targets are still under investigation, studies indicate that this compound's immunosuppressive effects are not mediated by the inhibition of calcineurin. This suggests an alternative signaling pathway is involved, potentially offering a different therapeutic approach to immunosuppression. One possibility is the modulation of other key signaling nodes in T-cell activation, such as the NF-κB pathway.
Hypothesized Signaling Pathway of this compound (Inferred):
References
- 1. Mechanisms underlying immunosuppression by regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mixed lymphocyte reaction induced by multiple alloantigens and the role for IL-10 in proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Hymenistatin I and Yunnanin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the bioactive properties of two cyclic peptides, Hymenistatin I and Yunnanin F. The information presented herein is collated from preclinical research to offer an objective overview of their performance in various biological assays, supported by available experimental data.
Overview of Bioactivities
This compound, a cyclic octapeptide isolated from a marine sponge, and Yunnanin F, a cyclic peptide originating from the plant Stellaria yunnanensis, have both been investigated for a range of biological activities. A direct comparative study has revealed notable differences in their efficacy across different therapeutic areas, particularly in anthelmintic and anti-inflammatory applications. While data on their anticancer properties remains less defined in a head-to-head context, this guide summarizes the existing evidence for each compound.
Comparative Bioactivity Data
The following tables summarize the available quantitative and qualitative data on the bioactivities of this compound and Yunnanin F.
Table 1: Anthelmintic and Anti-inflammatory Activity
| Bioactivity | This compound | Yunnanin F | Reference |
| Anthelmintic Activity | Very Low | Good | [1][2] |
| Anti-inflammatory Activity | Moderate | Moderate | [1][2] |
Table 2: Antimicrobial Activity
| Organism Type | This compound | Yunnanin F | Reference |
| Bacteria | Moderate to Good | Moderate to Good | [1] |
| Fungi | Weak | Weak |
Table 3: Other Reported Bioactivities
| Bioactivity | Compound | Observations | Reference |
| Immunosuppressive Activity | This compound | Exerts a significant immunosuppressive effect on both humoral and cellular immune responses. | |
| Cytotoxic Activity | Yunnanin C (related to Yunnanin F) | A novel cytotoxic cyclic heptapeptide isolated from Stellaria yunnanensis. |
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Anthelmintic Activity Assay (Earthworm Motility Assay)
This protocol is a general representation of methods used to assess the anthelmintic activity of cyclic peptides.
-
Test Organism: Adult earthworms (Pheretima posthuma or similar species) are used as a model.
-
Preparation of Test Solutions: this compound and Yunnanin F are dissolved in a suitable solvent (e.g., DMSO) and then diluted with saline to the desired concentrations. A control group receives only the solvent in saline. A standard anthelmintic drug (e.g., Albendazole) is used as a positive control.
-
Experimental Procedure:
-
Earthworms of similar size are washed with saline and placed individually in petri dishes containing the test solutions.
-
Observations are made for the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously and dipped in warm water) of the worms.
-
-
Data Analysis: The time to paralysis and death for each compound is recorded and compared with the control and standard drug.
Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
This is a standard in vivo model to screen for anti-inflammatory activity.
-
Animal Model: Wistar albino rats or Swiss albino mice are typically used.
-
Induction of Inflammation: A subcutaneous injection of 0.1 ml of 1% carrageenan solution is administered into the sub-plantar region of the hind paw to induce edema.
-
Drug Administration: The test compounds (this compound and Yunnanin F) and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Yunnanin F for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, MTT solution (5 mg/ml in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
This compound - Immunosuppressive Activity
This compound has been shown to possess significant immunosuppressive properties. While the precise molecular mechanism is not fully elucidated, studies suggest it acts differently from well-known immunosuppressants like Cyclosporin A. Its mechanism likely involves the modulation of cytokine production, thereby affecting both humoral and cellular immunity.
Caption: Proposed mechanism of this compound's immunosuppressive action.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the bioactivities of natural compounds like this compound and Yunnanin F.
Caption: General workflow for screening the bioactivities of natural compounds.
Conclusion
The comparative analysis of this compound and Yunnanin F reveals distinct bioactivity profiles. Yunnanin F demonstrates superior potential as an anthelmintic agent, while both compounds exhibit moderate anti-inflammatory and antimicrobial properties. This compound's notable immunosuppressive activity warrants further investigation for potential therapeutic applications in autoimmune diseases or transplantation. The lack of direct comparative data on their anticancer effects highlights a significant gap in the current research landscape and presents an opportunity for future studies. The experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of these two promising cyclic peptides.
References
Unraveling the Structure-Activity Relationship of Hymenistatin I Analogues for Anticancer Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Hymenistatin I, a cyclic octapeptide originally isolated from the marine sponge Phorbas sp., has garnered significant interest in the scientific community for its potent cytotoxic and immunosuppressive activities. Its complex structure and promising biological profile have spurred efforts to synthesize analogues with improved therapeutic properties. This guide provides a comprehensive comparison of this compound and its analogues, focusing on their structure-activity relationships (SAR), supported by available experimental data. Detailed methodologies for key experiments are also presented to aid in the design and evaluation of future analogues.
Comparative Biological Activity of this compound and its Analogues
The core of SAR studies lies in comparing the biological activities of structurally related compounds. While extensive data on a wide range of this compound analogues remains limited in publicly available literature, a key study on the synthesis of four statine-containing analogues provides a foundational understanding. Statine (Sta), a γ-amino acid, is a known peptidomimetic element often incorporated to enhance biological activity and stability.
| Compound | Structure | Cell Line | Activity (µM) |
| This compound | cyclo(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-) | P388 Murine Leukemia | ~3.92 (ED50) |
| Analogue 1 (Statine replacing Val) | Structure not fully detailed in search results | Data not available | Data not available |
| Analogue 2 (Statine replacing Leu) | Structure not fully detailed in search results | Data not available | Data not available |
| Analogue 3 (Statine replacing Ile1) | Structure not fully detailed in search results | Data not available | Data not available |
| Analogue 4 (Statine replacing Ile2) | Structure not fully detailed in search results | Data not available | Data not available |
Note: The ED50 value for this compound was converted to µM based on its molecular weight (893.14 g/mol ). Further studies are required to populate the activity data for the synthesized analogues.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. The following are standard methodologies for evaluating the cytotoxic activity of cyclic peptides like this compound and its analogues.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., P388, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its analogues dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogues in the complete culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways
To streamline the process of evaluating novel this compound analogues, a standardized experimental workflow is essential. Furthermore, understanding the potential molecular mechanisms of action is critical for rational drug design.
Caption: A generalized workflow for the synthesis, in vitro evaluation, and mechanistic studies of this compound analogues.
While the precise signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic natural products induce apoptosis. A hypothetical signaling pathway diagram illustrates potential targets for investigation.
Caption: A potential mechanism of action for this compound involving the intrinsic apoptosis pathway.
Conclusion and Future Directions
The study of this compound and its analogues presents a promising avenue for the development of novel anticancer agents. The limited available data underscores the need for further research to synthesize a broader range of analogues and systematically evaluate their cytotoxic activities against a panel of cancer cell lines. Key modifications could include substitutions of other amino acid residues with natural and unnatural amino acids, N-methylation of peptide bonds, and conformational constraints to explore the SAR more thoroughly.
Future investigations should also focus on elucidating the precise molecular mechanisms of action. Identifying the direct cellular targets and the signaling pathways modulated by this compound will be instrumental in designing more potent and selective analogues. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to build upon in the quest for the next generation of peptide-based cancer therapeutics.
References
Validating the Antineoplastic Activity of Synthetic Hymenistatin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cyclic octapeptide, Hymenistatin I, and its potential as an antineoplastic agent. By examining its activity alongside established anticancer drugs, this document aims to offer a framework for its evaluation and future development.
Comparative Antineoplastic Activity
This compound, a natural product first isolated from the marine sponge Hymeniacidon sp., has demonstrated cytotoxic effects against murine P388 leukemia cells with an ED50 of 3.5 μg/mL.[1][2][3] To contextualize its potency, this section compares its activity with two well-established antineoplastic agents, Doxorubicin and the broader class of Histone Deacetylase (HDAC) inhibitors. Due to the limited publicly available data on this compound's activity across various cancer cell lines, this comparison is based on its known activity and the general mechanisms of the comparator agents.
| Compound/Class | Cancer Cell Line | IC50/ED50 | Mechanism of Action |
| This compound | P388 Murine Leukemia | ED50: 3.5 µg/mL | Putative HDAC Inhibition |
| Doxorubicin | P388 Murine Leukemia | Data not available | DNA intercalation, Topoisomerase II inhibition |
| Various Human Cancers | Varies (µM range) | ||
| Cyclosporin A | Various Human Cancers | Varies (µM range) | Calcineurin inhibition, modulation of multiple signaling pathways |
| HDAC Inhibitors (General) | Various Human Cancers | Varies (nM to µM range) | Epigenetic modification, cell cycle arrest, apoptosis induction |
Putative Mechanism of Action: this compound as a Potential HDAC Inhibitor
While the precise mechanism of this compound's antineoplastic activity is not yet fully elucidated, its cyclic peptide structure shares similarities with other known Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins.[4] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[5]
The proposed mechanism for this compound, therefore, centers on its potential to inhibit HDACs, leading to downstream effects that culminate in cancer cell death.
Comparative Mechanisms of Action
Doxorubicin
Doxorubicin is a widely used chemotherapy drug that primarily acts through DNA intercalation and inhibition of topoisomerase II. By inserting itself into the DNA double helix, it obstructs DNA replication and transcription. Its inhibition of topoisomerase II prevents the re-ligation of DNA strands, leading to double-strand breaks and the initiation of apoptosis.
Cyclosporin A
Cyclosporin A is an immunosuppressant that has also been investigated for its anticancer properties. Its mechanism is complex and involves the inhibition of calcineurin, a protein phosphatase, which in turn affects various signaling pathways, including those involved in T-cell activation. In the context of cancer, Cyclosporin A has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, though its immunosuppressive effects can be a concern.
Signaling Pathways
To visualize the potential and known mechanisms of action, the following diagrams illustrate the putative pathway for this compound and the established pathways for HDAC inhibitors and Doxorubicin-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the antineoplastic activity of synthetic this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound and comparator drugs that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., P388, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: A serial dilution of this compound, Doxorubicin, and a known HDAC inhibitor is prepared and added to the wells. Control wells receive vehicle only.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Methodology:
-
Cell Treatment: Cells are treated with this compound and comparator drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
HDAC Activity Assay
Objective: To directly measure the inhibitory effect of this compound on HDAC enzyme activity.
Methodology:
-
Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cancer cells.
-
Inhibitor Incubation: The nuclear extracts are incubated with varying concentrations of this compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Substrate Addition: A fluorogenic HDAC substrate is added to the reaction.
-
Fluorescence Reading: The fluorescence is measured over time. A decrease in the rate of fluorescence increase indicates HDAC inhibition.
-
Data Analysis: The IC50 for HDAC inhibition is determined.
Conclusion
Synthetic this compound demonstrates promising antineoplastic activity, with a known effect on the P388 leukemia cell line. While its exact mechanism of action requires further investigation, its structural characteristics suggest it may function as an HDAC inhibitor. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound's anticancer potential, its comparison with established drugs like Doxorubicin and Cyclosporin A, and the elucidation of its signaling pathways. Further research is warranted to fully validate its therapeutic utility and to explore its efficacy across a broader range of malignancies.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: understanding a new wave of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hymenistatin I and Other Marine-Derived Cyclic Peptides in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast repository of unique chemical structures with significant therapeutic potential. Among these, cyclic peptides have emerged as a promising class of molecules for anticancer drug development due to their high potency and novel mechanisms of action. This guide provides a comparative analysis of Hymenistatin I, a cyclic octapeptide isolated from marine sponges, with other notable marine-derived cyclic peptides: Jaspamide, Aplidine (Plitidepsin), and Kahalalide F. The comparison focuses on their cytotoxic activity against various cancer cell lines, their mechanisms of action, and the signaling pathways they modulate.
I. Overview of Selected Marine-Derived Cyclic Peptides
This compound is a cyclic octapeptide with the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[1][2] It was first isolated from the marine sponge Hymeniacidon sp. and later from Phakellia fusca.[1][2] Early studies demonstrated its cytostatic activity against the P388 murine leukemia cell line, with a reported ED50 of 3.5 µg/mL.[3]
Jaspamide (Jasplakinolide) is a cyclic depsipeptide known for its potent cytotoxic and insecticidal activities. It is recognized for its ability to disrupt the actin cytoskeleton.
Aplidine (Plitidepsin) is a cyclic depsipeptide originally isolated from the tunicate Aplidium albicans. It has undergone extensive clinical investigation and is known to target the eukaryotic elongation factor 1A2 (eEF1A2), leading to the inhibition of protein synthesis and induction of apoptosis.
Kahalalide F is a large cyclic depsipeptide that has shown potent and selective cytotoxic activity against a range of cancer cell lines. Its mechanism of action is distinct, inducing a form of non-apoptotic cell death known as oncosis and impacting the PI3K-Akt signaling pathway.
II. Comparative Cytotoxic Activity
| Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | P388 (murine leukemia) | ED50: 3.9 (µg/mL to µM conversion assumes MW of ~893 g/mol ) | |
| Jaspamide | Human Cardiomyocytes | 1 | |
| PC-3 (prostate) | 0.08 (maximal actin disruption) | ||
| Aplidine (Plitidepsin) | A variety of cell lines | ≤ 0.001 | |
| DLCL and Burkitt lymphoma cell lines | 0.001 - 0.009 | ||
| Kahalalide F | PC3 (prostate) | 0.07 | |
| DU145 (prostate) | 0.28 | ||
| LNCaP (prostate) | 0.28 | ||
| SKBR-3 (breast) | 0.28 | ||
| BT474 (breast) | 0.28 | ||
| MCF7 (breast) | 0.28 | ||
| Non-tumor human cells | 1.6 - 3.1 |
III. Mechanisms of Action and Signaling Pathways
The anticancer effects of these marine peptides are mediated through distinct molecular mechanisms and interactions with various cellular signaling pathways.
This compound
The precise molecular mechanism of action for this compound's cytostatic effects has not been extensively elucidated. Further research is required to identify its direct cellular targets and the signaling pathways it modulates to exert its antiproliferative activity.
Jaspamide
Jaspamide is a potent disruptor of the actin cytoskeleton. It stabilizes F-actin, leading to an accumulation of actin polymers within the cell. This interference with actin dynamics disrupts essential cellular processes such as cell division, migration, and intracellular transport, ultimately leading to cytotoxicity.
Experimental Workflow for Assessing Actin Disruption by Jaspamide
Caption: Workflow for visualizing Jaspamide-induced actin disruption.
Aplidine (Plitidepsin)
Aplidine's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein crucial for protein synthesis. By binding to eEF1A2, Aplidine inhibits the delivery of aminoacyl-tRNAs to the ribosome, thereby halting protein translation. This leads to cell cycle arrest and the induction of apoptosis through the activation of caspases.
Signaling Pathway of Aplidine (Plitidepsin)
Caption: Aplidine inhibits protein synthesis via eEF1A2, inducing apoptosis.
Kahalalide F
Kahalalide F induces a non-apoptotic form of cell death known as oncosis. This process is characterized by cellular swelling, vacuolization, and plasma membrane rupture. Mechanistically, Kahalalide F has been shown to inhibit the receptor tyrosine kinase ErbB3 (HER3) and the downstream phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway in sensitive cell lines. This inhibition disrupts critical cell survival signals, leading to oncolytic cell death.
Signaling Pathway of Kahalalide F
Caption: Kahalalide F inhibits the ErbB3/PI3K-Akt pathway, leading to oncosis.
IV. Experimental Protocols
The determination of cytotoxic activity is a fundamental aspect of anticancer drug discovery. The following are detailed protocols for two commonly used assays to determine the IC50 values of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
V. Conclusion
This compound, Jaspamide, Aplidine, and Kahalalide F represent a diverse group of marine-derived cyclic peptides with potent anticancer activities. While Jaspamide, Aplidine, and Kahalalide F have been more extensively characterized in terms of their cytotoxic profiles and mechanisms of action, this compound remains a promising but less understood compound. The available data suggests that these peptides operate through distinct pathways, offering multiple avenues for therapeutic intervention. Further investigation into the cytotoxic activity of this compound against a broader range of human cancer cell lines and a deeper elucidation of its molecular mechanism are crucial next steps to fully assess its potential as a novel anticancer agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct comparative studies and further explore the therapeutic promise of these fascinating marine natural products.
References
Comparative Biological Evaluation of Hymenistatin I and its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hymenistatin I
This compound is a cyclic octapeptide originally isolated from the marine sponge Phakellia fusca. Its structure is cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu][1]. The compound has demonstrated notable biological activities, particularly in the realms of immunosuppression and antiproliferation, making it an interesting scaffold for the development of new therapeutic agents.
Comparative Biological Activity
Limited quantitative data exists for the antiproliferative activity of this compound. The following table summarizes the known activity and provides a template for the comparative evaluation of its derivatives.
Table 1: Antiproliferative Activity of this compound and Hypothetical Derivatives
| Compound | Structure | Cell Line | Assay Type | Activity (IC₅₀/ED₅₀) | Reference |
| This compound | cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] | P388 (murine leukemia) | Not Specified | 3.5 µg/mL | Pettit et al., 1990 |
| Derivative A | e.g., Ala-substituted analog | e.g., Jurkat (T-lymphocyte) | MTT | Data not available | - |
| Derivative B | e.g., Lipophilic side-chain modification | e.g., MCF-7 (breast cancer) | MTT | Data not available | - |
| Derivative C | e.g., D-amino acid substitution | e.g., A549 (lung cancer) | MTT | Data not available | - |
Key Biological Activities of this compound
Immunosuppressive Activity
This compound has been shown to exert an immunosuppressive effect comparable to that of Cyclosporin A (CsA) in both humoral and cellular immune responses[2]. Studies have indicated that this compound's mechanism of action is substantially different from that of CsA, as evidenced by its influence on cytokine production[2]. While the precise signaling pathway has not been fully elucidated, a plausible target for immunosuppressive cyclic peptides is the Calcineurin-NFAT pathway, which is crucial for T-cell activation.
Antiproliferative Activity
This compound has exhibited cytostatic activity against the P388 murine leukemia cell line with an ED₅₀ of 3.5 µg/mL. This suggests potential for development as an anticancer agent. Further evaluation of its activity against a broader panel of human cancer cell lines is warranted.
Experimental Protocols
MTT Assay for Cytotoxicity/Antiproliferative Activity
This protocol is a standard method for assessing cell viability and proliferation.
Objective: To determine the concentration of a this compound derivative that inhibits the metabolic activity of a cell culture by 50% (IC₅₀).
Materials:
-
This compound or its derivatives
-
Human cancer cell line (e.g., Jurkat, MCF-7, A549)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of peptide derivatives.
Plausible Signaling Pathway for Immunosuppression
The Calcineurin-NFAT signaling pathway is a key regulator of T-cell activation and a common target for immunosuppressive drugs. The following diagram depicts this pathway, which represents a plausible mechanism of action for this compound.
Caption: The Calcineurin-NFAT signaling pathway in T-cell activation.
References
Unveiling the Anticancer Potential of Hymenistatin I: A Comparative Guide to Mechanistic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the mechanistic cross-validation of Hymenistatin I, a cyclic octapeptide with largely unexplored anticancer potential. Due to the limited publicly available data on this compound's activity in cancer models, this document serves as a roadmap, drawing comparisons with well-characterized anticancer agents, Genistein and Spongistatin 1, to propose a comprehensive research plan for elucidating its mechanism of action.
This compound, a cyclic peptide isolated from a marine sponge, has demonstrated immunosuppressive and antimicrobial activities.[1] Its structural characteristics as a cyclic peptide suggest potential for stability and target selectivity, traits desirable for therapeutic agents.[2] However, its efficacy and mechanism of action against cancer cells remain to be thoroughly investigated. This guide outlines the key experiments and signaling pathways to explore, using Genistein and Spongistatin 1 as benchmarks for comparison.
Comparative Analysis of Anticancer Mechanisms
To effectively characterize the potential of this compound, a direct comparison with established anticancer compounds is essential. Genistein, a soy-derived isoflavone, and Spongistatin 1, a marine natural product, are selected as comparators due to their well-documented mechanisms involving apoptosis induction and cell cycle arrest.[3][4]
Quantitative Cytotoxicity Data
A fundamental first step in assessing an anticancer agent is to determine its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.
| Compound | Cancer Cell Line | IC50 | Citation |
| This compound | Various | Data Not Available | - |
| Genistein | Human Colon Cancer (HCT-116) | ~25-50 µM | |
| Human Breast Cancer (MCF-7) | Data Varies | ||
| Human Bladder Cancer (T24) | Data Varies | ||
| Spongistatin 1 | Murine Leukemia (L1210) | 20 pM | |
| Human Melanoma (LOX-IMVI) | Sub-nanomolar | ||
| Various Human Cancer Cell Lines | 0.037-0.5 nM |
Elucidating the Mechanism of Action: A Proposed Framework for this compound
Based on the established mechanisms of Genistein and Spongistatin 1, a series of experiments are proposed to elucidate the anticancer activity of this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for many anticancer drugs.
Proposed Experimental Workflow for this compound:
Comparative Signaling Pathways:
-
Genistein: Induces apoptosis through both intrinsic and extrinsic pathways. It modulates the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), leading to mitochondrial dysfunction and caspase activation (caspase-3, -8, and -9). Genistein can also activate the Fas/FasL signaling pathway.
-
Spongistatin 1: Triggers the mitochondrial apoptosis pathway, leading to the release of cytochrome c, Smac/DIABLO, and Omi/HtrA2. It activates caspase-9 and leads to the degradation of the X-linked inhibitor of apoptosis protein (XIAP).
Proposed Apoptosis Signaling Pathway Investigation for this compound:
Cell Cycle Arrest
Many anticancer agents inhibit cell proliferation by arresting the cell cycle at specific checkpoints.
Proposed Experimental Workflow for this compound:
References
- 1. Apoptotic effect of genistein on human colon cancer cells via inhibiting the nuclear factor-kappa B (NF-κB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hymenistatin I from Different Isolation Batches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Hymenistatin I isolated from different production batches. As a cyclic octapeptide with promising cytostatic and immunosuppressive properties, ensuring batch-to-batch consistency is paramount for reliable pre-clinical and clinical research. This document outlines key analytical and biological assays to assess and compare the quality, purity, and potency of this compound batches, supported by hypothetical experimental data and detailed protocols.
Introduction to this compound and the Importance of Batch Consistency
This compound is a cyclic octapeptide originally isolated from the marine sponge Hymeniacidon sp.[1][2][3][4] Its structure is cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu].[5] The compound has demonstrated significant cytostatic activity against various cancer cell lines, such as the P388 leukemia cell line, and also exhibits immunosuppressive effects.
The isolation of natural products like this compound is susceptible to batch-to-batch variation. Factors influencing this variability include the geographical location and time of sponge collection, extraction and purification methodologies, and storage conditions. Such inconsistencies can significantly impact the compound's purity, yield, and biological activity, leading to unreliable and irreproducible research outcomes. Therefore, a thorough analytical and functional comparison of different batches is crucial before their use in research and development.
Analytical Comparison of this compound Batches
A combination of chromatographic and spectroscopic techniques should be employed to ascertain the identity, purity, and quantity of this compound in each batch.
Purity and Yield Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of peptides. Mass spectrometry (MS) is used to confirm the molecular weight of the isolated peptide.
Table 1: Comparison of Yield and Purity for Three Batches of this compound
| Parameter | Batch A | Batch B | Batch C |
| Starting Material (wet weight, kg) | 5.0 | 5.2 | 4.8 |
| Final Yield (mg) | 25.5 | 22.1 | 28.3 |
| Purity by HPLC (%) | 98.7 | 95.2 | 99.1 |
| Molecular Weight (by MS) | 893.14 | 893.15 | 893.13 |
Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the correct amino acid sequence and conformation.
Table 2: Structural Analysis Data for this compound Batches
| Parameter | Batch A | Batch B | Batch C |
| ¹H NMR | Conforms to reference | Conforms to reference | Conforms to reference |
| ¹³C NMR | Conforms to reference | Conforms to reference | Conforms to reference |
| 2D NMR (COSY, HSQC) | Confirms connectivity | Confirms connectivity | Confirms connectivity |
Biological Activity Comparison
The cytostatic activity of different this compound batches should be evaluated using in vitro cell-based assays. A panel of cancer cell lines is recommended to assess the spectrum of activity.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Cytotoxic Activity (IC50 in µM) of this compound Batches against Cancer Cell Lines
| Cell Line | Batch A (IC50, µM) | Batch B (IC50, µM) | Batch C (IC50, µM) |
| P388 (Murine Leukemia) | 2.1 | 3.5 | 2.0 |
| MCF-7 (Human Breast Cancer) | 5.8 | 8.2 | 5.5 |
| A549 (Human Lung Cancer) | 7.2 | 10.1 | 6.9 |
| HeLa (Human Cervical Cancer) | 6.5 | 9.5 | 6.3 |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of different this compound batches.
Caption: Workflow for this compound Batch Comparison.
Postulated Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway of this compound's cytostatic activity is yet to be fully elucidated, many cytotoxic natural products induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptosis pathway that could be investigated for this compound.
Caption: Postulated Apoptosis Pathway for this compound.
Detailed Experimental Protocols
HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg of each this compound batch in 1 mL of 50% acetonitrile/water.
-
Analysis: Inject 20 µL of the sample. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mass Spectrometry
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dilute the HPLC sample solution 1:10 with 50% acetonitrile/water containing 0.1% formic acid.
-
Analysis: Infuse the sample directly into the ESI source. Acquire the mass spectrum over a range of m/z 500-1500.
NMR Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of each this compound batch in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments: Acquire ¹H, ¹³C, COSY, and HSQC spectra.
-
Analysis: Compare the obtained spectra with reference spectra of this compound to confirm the structure and identify any potential impurities.
MTT Cytotoxicity Assay
-
Cell Lines: P388, MCF-7, A549, HeLa.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of each this compound batch in the culture medium.
-
Treat the cells with different concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values using a dose-response curve fitting software.
Conclusion and Recommendations
This guide provides a framework for the systematic comparison of different isolation batches of this compound. Based on the hypothetical data presented, Batch B shows a lower purity and reduced biological activity compared to Batches A and C. Such variations underscore the importance of rigorous quality control. It is recommended that only batches with high purity (e.g., >98%) and consistent biological activity be used for further research to ensure data integrity and reproducibility. Further investigation into the specific signaling pathways affected by this compound is warranted to better understand its mechanism of action.
References
- 1. Immunosuppressive activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein induces cell apoptosis in MDA-MB-231 breast cancer cells via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of casticin action: an update on its antitumor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms underlying immunosuppression by regulatory cells [frontiersin.org]
Head-to-head comparison of Hymenistatin I and tacrolimus in T-cell inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunosuppressive agents, the calcinein-inhibitor tacrolimus is a well-established cornerstone for preventing organ transplant rejection and treating autoimmune diseases. Its mechanism of action, targeting the calcineurin-NFAT pathway to suppress T-cell activation, is thoroughly documented. Emerging from the class of cyclic peptides, Hymenistatin I presents an intriguing alternative, demonstrating comparable immunosuppressive efficacy to cyclosporin A, a compound mechanistically similar to tacrolimus, yet operating through a distinct molecular pathway. This guide provides a detailed head-to-head comparison of this compound and tacrolimus, summarizing the current understanding of their effects on T-cell inhibition, supported by available experimental data and detailed methodologies.
Quantitative Comparison of T-Cell Inhibition
The following table summarizes key quantitative parameters for this compound and tacrolimus in T-cell inhibition. It is important to note that while extensive data is available for tacrolimus, quantitative data for this compound is limited in the public domain.
| Parameter | This compound | Tacrolimus |
| IC50 for T-Cell Proliferation | Data not publicly available. Described as comparable in potency to Cyclosporin A. | ~0.1 - 10 nM, depending on cell type and stimulation conditions. |
| Effect on IL-2 Production | Inhibits cytokine production, but the specific dose-response on IL-2 is not detailed in available literature. The mechanism is suggested to be different from calcineurin inhibitors. | Potent inhibitor of IL-2 gene transcription and production.[1] |
| Molecular Target | The precise molecular target is currently unknown, but it is confirmed to be distinct from the calcineurin pathway. | FKBP12 (FK506-binding protein 12), leading to inhibition of calcineurin. |
| Mechanism of Action | The exact signaling pathway is not yet elucidated. It is known to differ from that of cyclosporin A and, by extension, tacrolimus. | Forms a complex with FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin. This prevents the dephosphorylation and nuclear translocation of NFAT, a key transcription factor for IL-2 and other cytokine genes. |
Signaling Pathways and Mechanisms of Action
The disparate mechanisms of this compound and tacrolimus are a key differentiating factor for researchers exploring novel immunosuppressive strategies.
Tacrolimus: A Calcineurin-NFAT Pathway Inhibitor
Tacrolimus exerts its immunosuppressive effects by targeting a critical signaling cascade in T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes crucial for T-cell proliferation and function, most notably Interleukin-2 (IL-2). Tacrolimus, by binding to FKBP12, forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking NFAT's activation and subsequent IL-2 production.
References
Evaluating Hymenistatin I: An Anticancer Agent with Limited Specificity Data
Hymenistatin I, a cyclic octapeptide originally isolated from the marine sponge Hymeniacidon sp., has demonstrated initial promise as a cytotoxic agent against certain cancer cell lines. However, a comprehensive evaluation of its specificity across a broad range of cancer types is currently limited by the scarcity of publicly available data. This guide aims to synthesize the existing information on this compound's anticancer activity and provide a framework for its potential evaluation, while highlighting the significant gaps in current knowledge.
Cytotoxic Activity: Early Findings
Initial studies identified this compound as active against the P388 leukemia cell line, exhibiting a 50% effective dose (ED50) of 3.5 μg/mL. Beyond this initial finding, there is a notable lack of comprehensive data detailing its half-maximal inhibitory concentration (IC50) against a diverse panel of cancer cell lines. Such data is critical for determining the specificity and potential therapeutic window of the compound.
Comparison with a Standard Chemotherapeutic Agent
To provide a preliminary perspective, the table below contrasts the known activity of this compound with Doxorubicin, a widely used chemotherapeutic drug. It is important to note that this comparison is limited by the single data point available for this compound.
Table 1: Comparative Cytotoxicity of this compound and Doxorubicin
| Compound | Cancer Cell Line | IC50/ED50 |
| This compound | P388 (Leukemia) | 3.5 µg/mL |
| Doxorubicin | P388 (Leukemia) | ~0.01-0.1 µM* |
*Note: The IC50 value for Doxorubicin can vary depending on the specific experimental conditions and the P388 subline used. The value provided is a representative range from literature.
Unexplored Territory: Mechanism of Action and Signaling Pathways
The molecular mechanism by which this compound exerts its cytotoxic effects remains to be elucidated. Understanding the signaling pathways it modulates is crucial for identifying potential biomarkers for sensitivity and for designing rational combination therapies. At present, there is no published data on the specific signaling pathways affected by this compound.
Experimental Protocols for Future Evaluation
To address the current knowledge gaps, the following experimental protocols are proposed for a thorough evaluation of this compound's specificity and mechanism of action.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of this compound across a panel of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Evaluating this compound
To systematically evaluate the anticancer properties of this compound, the following workflow is recommended. This workflow begins with a broad screening for cytotoxic activity and progressively narrows down to investigate the underlying molecular mechanisms in sensitive cell lines.
Caption: Proposed experimental workflow for this compound evaluation.
Hypothetical Signaling Pathway Modulated by this compound
While the exact mechanism of this compound is unknown, many cytotoxic natural products induce apoptosis through the intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: Hypothetical apoptotic pathway induced by this compound.
Safety Operating Guide
Safe Disposal of Hymenistatin I: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING: As a cyclic octapeptide with known immunosuppressive activity, Hymenistatin I should be handled with care in a laboratory setting.[1][2] Although one safety data sheet (SDS) suggests that the product and its degradation products are not toxic, it is crucial to treat all research compounds with a degree of caution.[3] Standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory during handling and disposal procedures.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste requires a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as pipette tips, gloves, empty vials, and other consumables, must be segregated as hazardous or chemical waste.
-
Collect this waste in a clearly labeled, leak-proof hazardous waste container.
-
The container should be stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.
-
2. Labeling:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 129536-23-8
3. Decontamination of Labware:
-
Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble. Collect this rinsate as chemical waste.
-
Cleaning: Wash the labware with an enzymatic detergent solution, which can help to denature any residual peptide.
-
Final Rinse: Thoroughly rinse with purified water.
4. Final Disposal:
-
Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal vendor.
-
Institutional Procedures: Follow your institution's established protocol for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management provider.
-
Documentation: Complete all required waste disposal forms and manifests accurately. These documents are legal records tracking the waste from the laboratory to its final disposal site.
Quantitative Data for Chemical Waste Handling
The following table provides general quantitative guidelines for the accumulation of chemical waste in a laboratory setting. These should be confirmed with your institution's specific EHS procedures.
| Parameter | Guideline |
| Waste Accumulation Time | Do not exceed the maximum accumulation time for hazardous waste as stipulated by your institution's EHS department. |
| Container Headspace | Leave at least 10% of the container volume as headspace to accommodate expansion of liquid waste. |
| pH of Aqueous Waste | If neutralization is part of the protocol, the final pH should be between 5.5 and 9.0 before disposal. |
| Spill Response Quantity | A small spill is generally considered to be less than 5 mL or 5 g. A large spill is any quantity greater than this. |
Experimental Protocols
As specific experimental data on this compound disposal is not publicly available, the following general protocol for the chemical inactivation of peptide toxins can be adapted as a conservative approach, subject to verification of compatibility.
Protocol: Chemical Inactivation of Peptide-Containing Liquid Waste
-
Selection of Inactivating Agent: Choose a suitable inactivating agent. A common choice is a sodium hypochlorite solution (bleach), which can be effective for many peptides.
-
Dilution: In a designated chemical fume hood, add the peptide waste to a larger volume of the inactivating solution. A typical ratio is 1 part waste to 10 parts inactivation solution.
-
Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.
-
Final Disposal: Dispose of the treated solution as chemical waste according to your institution's guidelines.
Disposal Workflow Diagram
Caption: A flowchart illustrating the proper workflow for the disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Hymenistatin I
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Hymenistatin I is paramount. This guide provides immediate, essential safety information, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the potential routes of exposure.[1] A risk assessment should be conducted to determine the appropriate level of protection for the specific procedures being performed.
| Equipment | Specification | Purpose |
| Eye Protection | Splash goggles or chemical safety goggles. | To prevent eye contact with the compound, which may cause irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, as the compound may be harmful if absorbed through the skin.[1] |
| Body Protection | Full suit or lab coat. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Dust respirator. | To be used if user operations generate dust, to avoid inhalation which may be harmful.[1] |
| Foot Protection | Boots. | To protect against spills. |
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing exposure and preventing contamination.
Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Plan
1. Engineering Controls and Preparation:
-
Utilize process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]
-
If operations are likely to generate dust, fumes, or mist, ensure ventilation is adequate to keep exposure to airborne contaminants below the exposure limit.
-
Before handling, ensure all necessary PPE is readily available and in good condition.
2. Handling Procedures:
-
Keep the compound away from heat and sources of ignition.
-
Avoid breathing any dust that may be generated.
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.
3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing has stopped, provide artificial respiration.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Check for and remove any contact lenses. Flush eyes with water as a precaution.
4. Spill Response:
-
Small Spill: Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.
-
Large Spill: Use a shovel to transfer the spilled material into a suitable waste disposal container.
-
For any spill, a self-contained breathing apparatus should be used to avoid inhaling the product. It is advisable to consult a specialist before handling a large spill.
5. Disposal Plan:
-
All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Do not allow the product to enter drains or waterways.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry place. Do not store at temperatures above 5˚C (41˚F).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
